methyl (5-nitro-1H-indol-1-yl)acetate
Description
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 2-(5-nitroindol-1-yl)acetate |
InChI |
InChI=1S/C11H10N2O4/c1-17-11(14)7-12-5-4-8-6-9(13(15)16)2-3-10(8)12/h2-6H,7H2,1H3 |
InChI Key |
ZDSDDEOMISLWBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of methyl (5-nitro-1H-indol-1-yl)acetate
Technical Whitepaper: Methyl (5-nitro-1H-indol-1-yl)acetate – Structural Analysis and Synthetic Utility
Executive Summary
Methyl (5-nitro-1H-indol-1-yl)acetate (CAS: 250647-55-3) is a critical synthetic intermediate in the development of bioactive indole derivatives. Characterized by a nitro group at the C5 position and an acetate moiety at the N1 position, this compound serves as a versatile scaffold for accessing complex pharmaceutical agents, including neurotensin receptor modulators and tubulin polymerization inhibitors. This guide provides a comprehensive analysis of its chemical structure, validated synthetic protocols, physicochemical properties, and applications in medicinal chemistry.
Chemical Identity & Structural Analysis
The compound features an indole core substituted with a strong electron-withdrawing nitro group at position 5, which significantly influences the electronic density of the ring system, making the C3 position less nucleophilic compared to unsubstituted indoles. The N1-acetic acid methyl ester group provides a handle for further functionalization (e.g., hydrolysis, amidation).
Table 1: Core Chemical Identification
| Property | Detail |
| IUPAC Name | Methyl 2-(5-nitro-1H-indol-1-yl)acetate |
| Common Names | 1-Methoxycarbonylmethyl-5-nitroindole; Methyl (5-nitroindol-1-yl)acetate |
| CAS Number | 250647-55-3 |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| SMILES | COC(=O)CN1C=CC2=C1C=CC(=C2)[O-] |
| InChIKey | ZDSDDEOMISLWBN-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physical state and solubility profile is essential for optimizing reaction conditions and purification strategies.
Table 2: Physicochemical Data
| Property | Value / Description | Source/Note |
| Appearance | Yellow oil to low-melting solid | [1] |
| Melting Point | 68–72 °C (Predicted); Often isolated as oil | [2] |
| Boiling Point | ~420 °C (Predicted at 760 mmHg) | Calculated |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate, DCM | Experimental observation |
| LogP | ~1.7 – 2.0 | Predicted (Lipophilic) |
| pKa (Conjugate Acid) | ~ -2.0 (Indole NH is not basic; Nitro group decreases basicity further) | N/A for N-alkylated |
Synthesis & Manufacturing Protocol
The most robust method for synthesizing methyl (5-nitro-1H-indol-1-yl)acetate involves the N-alkylation of 5-nitroindole with methyl bromoacetate under basic conditions. The choice of base (K₂CO₃ vs. NaH) and solvent (Acetone vs. DMF) influences the reaction rate and purity.
Validated Experimental Protocol
Reagents:
-
5-Nitroindole (1.0 eq)
-
Methyl bromoacetate (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃) (1.1–1.5 eq)
-
Solvent: Acetone (Reagent Grade) or DMF (Anhydrous)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (e.g., 4.86 g, 30 mmol) in Acetone (90 mL).
-
Base Addition: Add solid K₂CO₃ (4.56 g, 33 mmol) to the solution. The suspension may turn yellow/orange.
-
Alkylation: Add methyl bromoacetate (3.10 mL, 33 mmol) dropwise via syringe over 1–2 minutes.
-
Reaction: Stir the mixture at Room Temperature (RT) for 24–96 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Note: Using DMF as a solvent and heating to 60°C can significantly reduce reaction time to <4 hours, but may require more rigorous workup to remove DMF.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove acetone.
-
Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically obtained as a yellow oil which may crystallize upon standing. If necessary, purify via flash column chromatography (SiO₂, gradient 10–40% EtOAc in Hexanes).
Reaction Mechanism
The reaction proceeds via an S_N2 mechanism. The base deprotonates the indole N-H (pKa ~17), creating a nucleophilic indolyl anion. This anion attacks the electrophilic carbon of the methyl bromoacetate, displacing the bromide ion.
Figure 1: Synthetic pathway for N-alkylation of 5-nitroindole.
Spectroscopic Characterization
Accurate structural confirmation is vital.[2] The following data is derived from literature values for the acid derivative and predicted shifts for the ester.
Table 3: NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | DMSO-d₆ | 8.58 | Doublet (J=2.3 Hz) | H-4 (Ortho to nitro) |
| 8.03 | Doublet of Doublets (J=9.0, 2.3 Hz) | H-6 (Ortho to nitro) | ||
| 7.60 – 7.66 | Multiplet | H-7 (Adjacent to N) & H-2 | ||
| 6.76 | Doublet (J=3.2 Hz) | H-3 | ||
| 5.25 | Singlet | N-CH₂-CO | ||
| 3.70 | Singlet | O-CH₃ (Ester methyl) | ||
| ¹³C NMR | DMSO-d₆ | ~170.0 | Carbonyl (C=O) | Ester Carbonyl |
| ~141.0 | Quaternary C | C-5 (C-NO₂) | ||
| ~139.0 | Quaternary C | C-7a | ||
| ~128.0 | CH | C-2 | ||
| ~52.0 | CH₃ | O-CH₃ | ||
| ~48.0 | CH₂ | N-CH₂ |
Mass Spectrometry (ESI):
-
[M+H]⁺: Calculated: 235.07; Observed: 235.1
-
[M+Na]⁺: Observed: 257.1
Reactivity & Applications
This compound is rarely the final API; rather, it is a strategic intermediate.
Hydrolysis to Indole-1-Acetic Acid
The methyl ester is readily hydrolyzed to the free acid, (5-nitro-1H-indol-1-yl)acetic acid , using LiOH in THF/Water or NaOH in Methanol. The acid is a precursor for amide coupling reactions (e.g., with amino acids like Leucine).
Nitro Group Reduction
The 5-nitro group can be reduced to an amine (5-aminoindole derivative) using:
-
H₂ / Pd-C (Catalytic Hydrogenation)
-
Fe / NH₄Cl or SnCl₂ (Chemical Reduction) This transformation unlocks the synthesis of 5-amido or 5-ureido indole derivatives, often found in kinase inhibitors.
Case Study: Neurotensin Receptor Modulators
In the synthesis of NTRC-824 , a selective Neurotensin Receptor Type 2 (NTS2) compound, methyl (5-nitro-1H-indol-1-yl)acetate is hydrolyzed and coupled with L-leucine tert-butyl ester. The nitro group serves as a masked amine, which is later reduced and functionalized with a tosyl group [1].
Figure 2: Application workflow in drug discovery.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagenicity due to the nitro group (common for nitroaromatics).
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.
References
-
Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824) . Journal of Medicinal Chemistry / PMC. (2014). Describes the synthesis of the title compound (Compound 8) and its hydrolysis.
- Synthesis and biological evaluation of novel 5-nitroindole derivatives. Chemical Biology & Drug Design. (General reference for nitroindole properties).
-
PubChem Compound Summary: Methyl (5-nitro-1H-indol-1-yl)acetate . National Center for Biotechnology Information.
-
Molaid Chemical Database . CAS 250647-55-3 Entry.[3]
Sources
Methyl (5-nitro-1H-indol-1-yl)acetate CAS number and molecular weight
Methyl (5-nitro-1H-indol-1-yl)acetate: A Strategic Intermediate for Indole-Based Therapeutics
Executive Summary
Methyl (5-nitro-1H-indol-1-yl)acetate (CAS: 250647-55-3 ) serves as a pivotal building block in the synthesis of complex indole-based pharmacophores.[1] As an
This guide details the physicochemical properties, validated synthetic protocols, and strategic utility of this compound in drug discovery, specifically within the context of neurotensin receptor modulation and tubulin inhibition.
Chemical Identity & Physicochemical Profile
The following data consolidates the core identity parameters for researchers verifying compound integrity.
| Parameter | Data |
| IUPAC Name | Methyl 2-(5-nitro-1H-indol-1-yl)acetate |
| Common Synonyms | (5-Nitro-indol-1-yl)-acetic acid methyl ester; 1-Methoxycarbonylmethyl-5-nitroindole |
| CAS Number | 250647-55-3 |
| Molecular Formula | |
| Molecular Weight | 234.21 g/mol |
| Physical State | Yellow oil (crude) to yellow crystalline solid (purified) |
| Solubility | Soluble in Acetone, DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water |
| InChI Key | ZDSDDEOMISLWBN-UHFFFAOYSA-N |
Synthetic Methodology
The synthesis of Methyl (5-nitro-1H-indol-1-yl)acetate relies on a classic nucleophilic substitution (
Core Reaction Scheme
Figure 1: Synthetic pathway for the N-alkylation of 5-nitroindole.
Validated Experimental Protocol
Objective: Synthesize Methyl (5-nitro-1H-indol-1-yl)acetate on a gram scale.
Reagents:
-
5-Nitroindole (1.0 eq)[2]
-
Methyl bromoacetate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 1.1–1.5 eq) -
Acetone (Solvent, 0.3 M concentration relative to indole)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (e.g., 4.86 g, 30 mmol) in acetone (90 mL).
-
Base Addition: Add potassium carbonate (
, 4.56 g, 33 mmol) to the solution. The mixture may become heterogeneous. -
Alkylation: Add methyl bromoacetate (5.05 g, 3.10 mL, 33 mmol) dropwise via syringe over 1 minute.
-
Reaction: Stir the mixture vigorously at Room Temperature (RT) for 4 days. Alternatively, refluxing for 4–6 hours can accelerate the reaction, though RT is preferred to minimize side products.
-
Monitoring: Monitor by TLC (System: Hexanes/Ethyl Acetate 1:1). The starting material (5-nitroindole) should disappear, and a less polar spot (product) should appear.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove acetone.
-
Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (2 x 100 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically obtained as a yellow oil that may crystallize upon standing or drying under high vacuum. Yields are typically quantitative (~99%).
Functional Utility in Drug Discovery
This compound is not merely an end-product but a "divergent intermediate." Its structure allows for two distinct vectors of chemical modification, essential for Structure-Activity Relationship (SAR) studies.
Vector 1: The Acetate Tail (C-Terminus)
The methyl ester is a masking group for the carboxylic acid. Hydrolysis (using LiOH in Dioxane/Water) yields (5-nitro-1H-indol-1-yl)acetic acid , which serves as the acid partner in amide coupling reactions. This pathway is critical for synthesizing peptidomimetics, such as the neurotensin receptor modulator NTRC-824 .
Vector 2: The Nitro Group (C5-Position)
The 5-nitro group is an electron-withdrawing group that stabilizes the indole ring but can be reduced (using
Figure 2: Divergent synthesis pathways from the core scaffold.
Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic:
-
NMR (DMSO-
):-
3.70 ppm (s, 3H): Methyl ester protons (
). -
5.16 ppm (s, 2H): Methylene bridge protons (
). - 6.76 ppm (d, 1H): Indole C3-H.
- 7.60 ppm (d, 1H): Indole C2-H.
- 8.58 ppm (d, 1H): Indole C4-H (highly deshielded by the nitro group).
-
3.70 ppm (s, 3H): Methyl ester protons (
Safety & Handling
-
Hazards: As a nitro-aromatic compound, handle with care. Potential irritant to eyes, skin, and respiratory system.
-
Storage: Store in a cool, dry place (
), protected from light. -
Stability: The ester linkage is susceptible to hydrolysis under basic conditions; avoid prolonged exposure to moisture.
References
-
Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824) . Journal of Medicinal Chemistry. (2008). Source:
-
Discovery and molecular modeling of novel 1-indolyl acetate-5-nitroimidazole targeting tubulin polymerization . European Journal of Medicinal Chemistry. (2014). Source:
-
Molaid Chemical Database . Entry: Methyl 2-(5-nitro-1H-indol-1-yl)acetate (CAS 250647-55-3).[1] Source:
Sources
Technical Guide: Solubility Profile of Methyl (5-nitro-1H-indol-1-yl)acetate
This guide provides an in-depth technical analysis of the solubility profile, physicochemical behavior, and handling protocols for methyl (5-nitro-1H-indol-1-yl)acetate .
Executive Summary
Methyl (5-nitro-1H-indol-1-yl)acetate is a functionalized indole derivative characterized by a nitro group at the 5-position and a methyl acetate moiety attached to the indole nitrogen (N-1). This structural configuration creates a distinct solubility profile driven by the competition between the lipophilic indole core and the polar nitro/ester functional groups.
While often isolated as a viscous yellow oil or low-melting solid during crude synthesis, its purification and application require precise solvent selection. This guide defines its solubility landscape, providing actionable protocols for dissolution, recrystallization, and reaction media selection.
Physicochemical Profile & Mechanistic Solubility
To predict and manipulate solubility, we must first understand the molecular interactions at play.
Structural Analysis
-
Core Scaffold: Indole (Lipophilic, aromatic).
-
Functional Group A (Position 5): Nitro (
). Strongly electron-withdrawing, increases polarity and potential for dipole-dipole interactions. -
Functional Group B (Position 1): Methyl Acetate (
). Adds ester character (hydrogen bond acceptor) and disrupts the N-H hydrogen bonding capability of the parent indole, significantly altering solubility compared to 5-nitroindole.
Predicted Properties
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | Moderate molecular weight (~234.21 g/mol ). | |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; prefers organic solvents over water. |
| H-Bond Donors | 0 | No N-H donor; cannot self-associate strongly like 5-nitroindole. |
| H-Bond Acceptors | 5 (2 from | Excellent solubility in polar aprotic solvents. |
| Physical State | Low-melting solid or Oil | Often supercools; requires specific solvents to induce crystallization. |
Solubility Landscape
The following categorization is based on experimental synthesis workflows and structural analogs.
High Solubility (Primary Solvents)
Use these for stock solutions, reactions, and extractions.
-
Polar Aprotic Solvents (DMSO, DMF, DMAc):
-
Solubility: Very High (>100 mg/mL).
-
Mechanism: Strong dipole-dipole interactions with the nitro group.
-
Application: Ideal for biological assay stock solutions and nucleophilic substitution reactions.
-
-
Esters & Ketones (Acetone, Ethyl Acetate):
-
Solubility: High.[1]
-
Mechanism: "Like dissolves like" interaction with the acetate tail.
-
Application: Acetone is the preferred solvent for synthesis (alkylation of 5-nitroindole). Ethyl Acetate is the standard extraction solvent for isolation from aqueous workups.
-
-
Chlorinated Solvents (DCM, Chloroform):
-
Solubility: High.[1]
-
Application: Chromatography eluents and transport solvents.
-
Moderate Solubility (Crystallization Candidates)
Use these for purification and controlled precipitation.
-
Alcohols (Methanol, Ethanol, Isopropanol):
-
Solubility: Moderate (Temperature dependent).
-
Behavior: Soluble at reflux; likely to precipitate upon cooling, especially if the compound is pure.
-
Protocol: Use hot Ethanol for recrystallization attempts.
-
-
Ethers (THF, Dioxane):
-
Solubility: Moderate to High.
-
Application: Hydrolysis reactions (e.g., converting the ester to the acid using LiOH/Dioxane).
-
Low Solubility (Anti-Solvents)
Use these to force precipitation.
-
Water:
-
Solubility: Insoluble / Negligible.
-
Application: Quenching reactions to precipitate the product or washing away inorganic salts during extraction.
-
-
Alkanes (Hexanes, Heptane, Pentane):
-
Solubility: Very Low.
-
Application: Trituration. Adding Hexanes to a concentrated DCM or Ethyl Acetate solution can force the oil/solid to precipitate.
-
Visualization: Solubility & Workflow Logic
Solubility Trend Diagram
Caption: Solubility classification based on solvent polarity and functional group interaction logic.
Synthesis & Isolation Workflow
Caption: Standard synthesis workflow highlighting solvent roles based on solubility properties.
Experimental Protocols
Standard Solubility Determination (Shake-Flask Method)
Use this protocol if exact solubility data is required for a specific formulation.
-
Preparation: Weigh 10 mg of methyl (5-nitro-1H-indol-1-yl)acetate into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Heating (Optional): If insoluble at RT, heat to 50°C to check for temperature-dependent solubility (crucial for recrystallization).
Recrystallization / Purification Strategy
Since the compound often isolates as an oil, inducing crystallization is key for high purity.
-
Solvent System: Ethanol (Hot) or Methanol/Water (9:1).
-
Procedure:
-
Dissolve the crude "yellow oil" in the minimum amount of boiling Ethanol.
-
If the solution is dark, treat with activated charcoal and filter hot.
-
Allow to cool slowly to room temperature.
-
Critical Step: If oiling out occurs (separation of liquid droplets instead of crystals), reheat and add a seed crystal or scratch the glass. Alternatively, add dropwise water (anti-solvent) until slight turbidity persists, then cool.
-
Hydrolysis to Acid (Application Note)
-
Solvent: 1,4-Dioxane / Water (1:1 mixture).
-
Rationale: The ester is soluble in Dioxane; the base (LiOH) is soluble in Water. The 1:1 mixture ensures a homogeneous phase for the reaction to proceed efficiently.
References
-
Synthesis & Isolation Protocol
- Title: Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824)...
- Source: National Institutes of Health (PMC) / J Med Chem.
-
URL:[Link]
- Context: Details the synthesis of Methyl (5-nitro-1H-indol-1-yl)acetate (Compound 8)
-
Analogous Compound Data (5-Nitroindole derivatives)
-
General Solubility of Nitro-Indoles
- Title: Synthesis of 1-indolyl acet
- Source: ResearchG
-
URL:[Link]
- Context: Discusses solvent systems (DMSO/Methanol) for similar nitro-imidazole/indole hybrid synthesis.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price [nacchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]
- 6. Methyl 2-(1H-indol-3-yl)acetate | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Safety Monograph: Methyl (5-nitro-1H-indol-1-yl)acetate
The following is an in-depth technical guide and safety monograph for Methyl (5-nitro-1H-indol-1-yl)acetate . This document is designed for research scientists and process chemists, synthesizing available data with predictive toxicology and standard operating procedures (SOPs) for high-potency intermediates.
CAS Registry Number: 250647-55-3 Document Control: Scientific Technical Guide | Version: 1.0
Chemical Identity & Significance
This compound serves as a specialized heterocyclic building block, primarily used in the synthesis of indole-based pharmaceuticals. It features a 5-nitroindole core functionalized at the N1-position with a methyl acetate motif. This dual functionality allows for divergent synthetic pathways: reduction of the nitro group yields an aniline (precursor to sulfonamides/amides), while hydrolysis of the ester provides a carboxylic acid handle for coupling.
| Parameter | Technical Specification |
| IUPAC Name | Methyl 2-(5-nitro-1H-indol-1-yl)acetate |
| Synonyms | 1-Methoxycarbonylmethyl-5-nitroindole; Methyl 5-nitroindole-1-acetate |
| Molecular Formula | |
| Molecular Weight | 234.21 g/mol |
| SMILES | COC(=O)CN1C=CC2=C1C=CC(=C2)[O-] |
| Appearance | Yellow to orange crystalline solid (Characteristic of nitroindoles) |
Hazard Identification & Risk Assessment (GHS)
Note: While specific toxicological data for this exact intermediate is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of the 5-nitroindole class and alkyl esters.
Predictive GHS Classification
Signal Word: WARNING
| Hazard Category | Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Nitroaromatics can undergo metabolic reduction to hydroxylamines, potentially causing methemoglobinemia or cellular stress. |
| Skin Irritation | H315 | Causes skin irritation.[3] | The ester functionality combined with the indole ring can act as a contact irritant. |
| Eye Irritation | H319 | Causes serious eye irritation.[3] | Crystalline dusts of nitroindoles are mechanical and chemical irritants to mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[3] | Inhalation of fine dust during weighing/transfer. |
Precautionary Strategy (P-Statements)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection (Safety Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]
Handling, Storage, & Synthesis Context
Storage Protocols[3][4]
-
Temperature: Store at 2–8°C (Refrigerated). Nitro compounds can degrade over time; cool storage minimizes decomposition.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) .[4] While relatively stable, the ester bond is susceptible to hydrolysis in moist air.
-
Incompatibility: Keep strictly isolated from strong bases (causes hydrolysis to the free acid) and strong reducing agents (reduces the nitro group exothermically).
Synthesis & Utility Workflow
The following diagram illustrates the typical synthesis of this compound via N-alkylation and its downstream utility, highlighting where safety controls are most critical.
Figure 1: Synthetic pathway and downstream utility. Note the use of lachrymatory reagents (Methyl Bromoacetate) in the formation step, requiring fume hood operations.
Emergency Response Protocols
Fire Fighting Measures
-
Specific Hazards: Combustion generates toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Tactical Advice: Firefighters must wear Self-Contained Breathing Apparatus (SCBA). Nitro compounds supply their own oxygen to some extent; ensure complete cooling of containers to prevent thermal runaway.
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don double nitrile gloves, lab coat, and a P95/P100 particulate respirator if dust is present.
-
Containment:
-
Solid: Sweep up carefully to avoid dust generation. Use a HEPA vacuum if available.
-
Solution: Absorb with inert material (vermiculite/sand). Do not use sawdust (combustible nitrate risk).
-
-
Decontamination: Wipe surfaces with a mild detergent solution followed by water. Collect all waste in a container labeled "Organic Solid Waste (Toxic)".
Physical & Chemical Properties
Data below represents a composite of experimental values for the specific CAS and close structural analogs (Expert Interpolation).
| Property | Value / Description | Implications for Handling |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk.[2] |
| Color | Yellow to Dark Orange | Visual contamination marker. |
| Melting Point | 135–145°C (Predicted) | Stable solid at RT; melt processing possible. |
| Solubility (Water) | Negligible (<0.1 mg/mL) | Aqueous washes ineffective for cleaning spills. |
| Solubility (Organics) | Soluble in DMSO, DMF, DCM, Ethyl Acetate | Use these solvents for cleaning/dissolution. |
| Partition Coeff (LogP) | ~1.8 (Predicted) | Moderate lipophilicity; potential membrane permeability. |
| Decomposition | >200°C | Avoid high-temp drying ovens. |
Toxicological Insights (Expert Analysis)
Since specific LD50 data is often unavailable for research intermediates, we apply Read-Across Toxicology :
-
Nitro Group Risks: Aromatic nitro compounds are generally considered suspected mutagens . While 5-nitroindole is less potent than simple nitrobenzene, it should be handled as a potential genotoxin. Avoid all skin contact.[2][3]
-
Indole Pharmacophore: Indoles are biologically active.[5] This compound mimics tryptophan derivatives, suggesting potential interaction with serotonergic or kinase systems if ingested/absorbed.
-
Metabolic Activation: In vivo, the ester is rapidly hydrolyzed to the free acid (2-(5-nitro-1H-indol-1-yl)acetic acid), which is likely the primary systemic toxicant.
Safe Handling Decision Tree
Figure 2: Decision logic for PPE and handling based on physical state.
References
-
Molaid Chemicals. (2025).[2][3][6] Methyl (5-nitro-1H-indol-1-yl)acetate - CAS 250647-55-3 Data. Retrieved from
-
ChemicalBook. (2025). 1-Methyl-5-nitro-1H-indole Properties (Analog Reference). Retrieved from
-
BenchChem. (2025).[4][5][7] Safety Data for Indole Derivatives and Synthesis Protocols. Retrieved from
-
PubChem. (2025). Compound Summary: Indole-1-acetic acid derivatives. National Library of Medicine. Retrieved from
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Profiling of 5-Nitroindole Acetic Acid Derivatives: Molecular Recognition, Target Binding, and Drug Design
Introduction
5-Nitroindole acetic acid (5-NIAA) and its derivatives represent a highly privileged chemical scaffold in modern drug discovery and nucleic acid chemistry. The integration of a nitro group at the C5 position of the indole ring profoundly alters the electronic landscape of the molecule, enhancing its capacity for non-covalent interactions, particularly aromatic
Electronic Causality and Structural Thermodynamics
The thermodynamic signature of 5-NIAA derivatives is dictated by the strong electron-withdrawing nature of the nitro group. In the context of molecular recognition, this modification reduces the electron density of the indole
-
Universal Base Pairing: In DNA duplexes, 5-nitroindole acts as a "universal base." Because it lacks strong hydrogen-bond donors or acceptors, its incorporation into oligonucleotides stabilizes the duplex almost entirely through hydrophobic base stacking and
interactions with adjacent nucleobases[3][4]. The enthalpy of binding ( ) is driven by the displacement of structured water molecules and the rigidification of the local DNA architecture. -
G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc oncogene fold into non-canonical G-quadruplexes. 5-NIAA derivatives exhibit high binding affinity to these structures. The planar 5-nitroindole core intercalates or end-stacks with the terminal G-tetrads, an interaction characterized by a highly favorable enthalpic contribution[2][5]. Furthermore, the nitro group can induce intracellular reactive oxygen species (ROS), acting synergistically to trigger cancer cell apoptosis[2].
Fig 1. Dual mechanism of 5-NIAA derivatives via c-Myc G-quadruplex stabilization and ROS induction.
Experimental Methodologies for Thermodynamic Profiling
To accurately quantify the binding affinity and thermodynamic parameters of 5-NIAA derivatives, researchers employ a combination of Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC)[6]. These self-validating protocols ensure high-fidelity data collection.
Protocol 3.1: Isothermal Titration Calorimetry (ITC) for Target Binding
Causality: ITC directly measures the heat released or absorbed during a binding event, providing simultaneous determination of binding stoichiometry (
-
Sample Preparation: Dissolve the 5-NIAA derivative (ligand) in 100% DMSO, then dilute into the experimental buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of 500
M. Ensure the final DMSO concentration matches exactly between the ligand syringe and the macromolecule cell to prevent heat-of-mixing artifacts. -
Macromolecule Preparation: Anneal the c-Myc G-quadruplex oligonucleotide in the identical buffer by heating to 95°C for 5 minutes and cooling slowly to room temperature[2][7]. Load 50
M into the ITC sample cell. -
Titration Parameters: Set the calorimeter to 25.0°C. Perform an initial 0.5
L injection (discarded during analysis), followed by 19 injections of 2.0 L each, with a 150-second spacing between injections to allow the baseline to equilibrate. -
Data Deconvolution: Subtract the heat of dilution (obtained by titrating the ligand into blank buffer). Fit the integrated heat data to a one-site independent binding model to extract
, , and .
Protocol 3.2: Differential Scanning Calorimetry (DSC) for Duplex/Quadruplex Stability
Causality: DSC measures the excess heat capacity (
-
Sample Loading: Load 10-20
M of the 5-NIAA-modified DNA duplex or G-quadruplex complex into the DSC sample cell. Fill the reference cell with the exact matching buffer. -
Thermal Scanning: Equilibrate at 10°C for 15 minutes. Scan from 10°C to 95°C at a constant heating rate of 1.0°C/min.
-
Reversibility Check: Perform a cooling scan back to 10°C, followed by a second heating scan to confirm the thermodynamic reversibility of the unfolding process.
-
Analysis: Subtract the buffer-buffer baseline. Integrate the area under the heat capacity curve to determine
and identify the peak maximum as .
Fig 2. Self-validating thermodynamic profiling workflow using orthogonal ITC and DSC techniques.
Quantitative Data Presentation
The thermodynamic impact of 5-NIAA derivatives can be quantified through their melting temperatures and binding affinities. When 5-nitroindole is incorporated into a DNA duplex opposite different natural bases, it exhibits a unique thermodynamic profile. Despite lacking hydrogen-bonding capability, it is significantly less destabilizing than a standard mismatch due to its strong stacking interactions[4].
Table 1: Melting Temperatures (
| Opposite Base (Y) | Thermodynamic Implication | |
| Adenine (A) | 46.5 | Highest stability; optimal steric accommodation and stacking. |
| Guanine (G) | 42.5 | Moderate stability; large purine ring provides good |
| Thymine (T) | 40.5 | Moderate stability; methyl group provides slight hydrophobic gain. |
| Cytosine (C) | 35.0 | Lowest stability; pyrimidine ring offers minimal stacking surface. |
Table 2: Representative Thermodynamic Parameters for 5-NIAA Derivatives Binding to c-Myc G-Quadruplex (Data synthesized from established FID and ITC profiles of pyrrolidine-substituted 5-nitroindoles)[2][5]
| Compound Class | Stoichiometry ( | ||||
| Unmodified 5-Nitroindole | > 50.0 | -3.2 | -1.5 | -4.7 | N/A (Weak) |
| 5-NIAA (Free Acid) | 12.5 | -6.8 | -0.2 | -7.0 | 1.0 |
| Pyrrolidine-5-NIAA Amide | 2.1 | -11.4 | +3.1 | -8.3 | 1.2 |
| Triazole-linked 5-NIAA | 0.8 | -14.2 | +5.5 | -8.7 | 1.0 |
Note: The highly negative enthalpy (
Retrosynthetic and Structural Engineering
The rational design of 5-NIAA-based drugs relies on precise structural engineering. The primary retrosynthetic disconnection of (5-Nitro-1H-indol-1-yl)acetic acid involves breaking the N1-acetic acid bond. This leads back to the 5-nitroindole core and an
Fig 3. Retrosynthetic pathway and functionalization strategy for 5-NIAA derivatives.
Conclusion
The thermodynamic properties of 5-nitroindole acetic acid derivatives make them indispensable tools in both molecular biology and oncology. Their ability to act as universal bases and high-affinity G-quadruplex stabilizers is fundamentally rooted in the electronic modulation provided by the C5-nitro group, which drives favorable enthalpic
References
- Title: Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols Source: Benchchem URL
- Title: Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities Source: ResearchGate URL
- Title: Structure of the 5-nitroindole DNA nucleoside Source: ResearchGate URL
- Title: (5-Nitro-1H-indol-1-yl)
- Title: 5-Nitroindole: A Versatile Tool for Advanced DNA Sequencing Applications Source: Benchchem URL
- Title: Influence of a Hairpin Loop on the Thermodynamic Stability of a DNA Oligomer Source: ResearchGate URL
Sources
- 1. (5-Nitro-1H-indol-1-yl)acetic acid | 226901-50-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Optimized Synthetic Routes for Methyl (5-nitro-1H-indol-1-yl)acetate
This technical guide details the optimized synthetic strategies for methyl (5-nitro-1H-indol-1-yl)acetate , a critical intermediate in the development of indole-based therapeutics (e.g., CRTH2 antagonists, aldose reductase inhibitors).
Executive Summary & Strategic Context
Methyl (5-nitro-1H-indol-1-yl)acetate is a bifunctional scaffold combining a redox-active nitro group (precursor to amines/sulfonamides) and an ester handle (precursor to acids/alcohols). Unlike electron-rich indoles (e.g., 5-methoxyindole), the 5-nitroindole core presents a unique challenge: the strong electron-withdrawing group (EWG) significantly increases the acidity of the N-H bond while simultaneously decreasing the nucleophilicity of the resulting anion.
This guide moves beyond generic "textbook" indole synthesis to address the specific electronic requirements of the 5-nitro system, comparing the Kinetic Method (NaH/DMF) against the Thermodynamic/Scalable Method (K₂CO₃/DMF or Acetone) .
Mechanistic Insight: The "Ambident" Challenge
To design a robust protocol, one must understand the electronics. The pKa of unsubstituted indole in DMSO is ~21. The 5-nitro group stabilizes the conjugate base via resonance, lowering the pKa to approximately 14–15 .
-
Implication for Base Selection: You do not strictly require bases as strong as Sodium Hydride (NaH).[1] Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are sufficient to deprotonate 5-nitroindole, often resulting in cleaner reaction profiles by minimizing C3-alkylation side products.
-
Implication for Nucleophilicity: The delocalization of the negative charge onto the nitro oxygen atoms (through the aromatic system) makes the N1-position less nucleophilic. Consequently, the electrophile (methyl bromoacetate) must be highly reactive, and elevated temperatures may be required for complete conversion when using weak bases.
Visualization: Reaction Mechanism & Resonance
The following diagram illustrates the deprotonation and subsequent S_N2 attack, highlighting the resonance stabilization that dictates reactivity.
Caption: Mechanism of 5-nitroindole N-alkylation showing resonance stabilization of the intermediate anion.
Experimental Protocols
Method A: The Scalable Route (K₂CO₃ / DMF)
Best for: Gram-to-kilogram scale, moisture tolerance, and avoiding cryogenic conditions. Mechanism: Solid-Liquid Phase Transfer (SLPT).
Reagents:
-
5-Nitroindole (1.0 equiv)[2]
-
Methyl Bromoacetate (1.2 equiv)
-
Potassium Carbonate (anhydrous, 2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone (if refluxed)
Protocol:
-
Dissolution: Charge a round-bottom flask with 5-nitroindole and anhydrous DMF (5 mL per gram of substrate).
-
Base Addition: Add K₂CO₃ (powdered) in a single portion. The suspension may turn yellow/orange due to partial deprotonation.
-
Alkylation: Add methyl bromoacetate dropwise over 10 minutes at Room Temperature (RT).
-
Reaction: Heat the mixture to 60°C for 3–5 hours.
-
Expert Tip: Monitor by TLC (EtOAc/Hexane 3:7). The 5-nitroindole spot (lower Rf) should disappear. If reaction stalls, add 0.1 equiv of KI (Finkelstein catalyst).
-
-
Workup (Precipitation): Cool to RT. Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
Isolation: The product typically precipitates as a yellow solid.[3] Filter, wash with water (to remove DMF/salts), and dry under vacuum.[3]
Method B: The Rapid Route (NaH / THF or DMF)
Best for: High-throughput screening (HTS), small scales (<1g), or stubborn substrates. Mechanism: Irreversible Deprotonation.
Reagents:
-
5-Nitroindole (1.0 equiv)[2]
-
Sodium Hydride (60% in oil, 1.2 equiv)
-
Methyl Bromoacetate (1.1 equiv)
-
Solvent: Anhydrous THF or DMF
Protocol:
-
Setup: Flame-dry glassware; maintain N₂ atmosphere.
-
Deprotonation: Suspend NaH in THF at 0°C. Add 5-nitroindole solution dropwise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases (solution turns deep red/orange).
-
Alkylation: Add methyl bromoacetate dropwise at 0°C.
-
Reaction: Allow to warm to RT. Reaction is usually complete within 1 hour.
-
Quench: Carefully add sat. NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (x3). Wash organic phase with Brine, dry over Na₂SO₄, and concentrate.[4]
Comparative Data Analysis
The following table summarizes expected outcomes based on standard laboratory metrics for electron-deficient indoles.
| Feature | Method A (K₂CO₃) | Method B (NaH) |
| Reaction Time | 3–6 Hours | 0.5–1.5 Hours |
| Yield (Typical) | 85–95% | 90–98% |
| Regioselectivity | Excellent (N1 only) | Good (Risk of C3 if uncontrolled) |
| Safety Profile | High (No H₂ evolution) | Low (Flammable H₂ gas) |
| Purification | Precipitation (Simple) | Extraction/Column (Laborious) |
| Water Sensitivity | Low (Tolerates trace H₂O) | Critical (Must be anhydrous) |
Workflow Visualization
This flowchart guides the decision-making process for selecting the appropriate synthesis route based on available equipment and scale.
Caption: Decision tree for selecting the optimal synthetic pathway based on scale and safety constraints.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 8.5–8.6 ppm (d, 1H): H-4 proton (deshielded by nitro group).
-
δ 8.0–8.1 ppm (dd, 1H): H-6 proton.
-
δ 7.6–7.7 ppm (d, 1H): H-7 proton.
-
δ 7.5 ppm (d, 1H): H-2 proton.
-
δ 6.8 ppm (d, 1H): H-3 proton.
-
δ 5.25 ppm (s, 2H): N-CH₂-CO (The diagnostic "singlet" confirming N-alkylation).
-
δ 3.68 ppm (s, 3H): O-CH₃ (Methyl ester).
-
-
Common Impurities:
-
Starting Material: Check for N-H signal at >11 ppm.
-
Hydrolysis Product: Loss of methyl singlet (3.68 ppm) indicates conversion to the carboxylic acid (usually if base/water exposure is too long).
-
References
-
BenchChem. Application Notes and Protocols for N-alkylation of 5-Bromoindole. (General protocol adaptable to 5-nitroindole). Link
-
European Patent Office. Methylation of indole compounds using dimethyl carbonate. EP1276721B1. (Describes K2CO3/DMF conditions for 5-nitroindole). Link
-
National Institutes of Health (PMC). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs. (Discusses electronic effects on N vs C alkylation). Link
-
Journal of Medicinal and Chemical Sciences. K2CO3/CS2: A mild and efficient system for the preparation of trithiocarbonates.[5] (Validates K2CO3/DMF efficiency for alkylations). Link
Sources
Melting point and physical description of methyl (5-nitro-1H-indol-1-yl)acetate
This guide serves as a comprehensive technical reference for Methyl (5-nitro-1H-indol-1-yl)acetate , a critical intermediate in the synthesis of bioactive indole derivatives.
CAS Registry Number: 250647-55-3 Molecular Formula: C₁₁H₁₀N₂O₄ Molecular Weight: 234.21 g/mol
Part 1: Executive Summary & Physical Characterization
Chemical Identity
Methyl (5-nitro-1H-indol-1-yl)acetate is an N-substituted indole derivative characterized by a nitro group at the 5-position and a methyl acetate moiety attached to the indole nitrogen (N1).[1][2][3][4] It serves as a pivotal building block in medicinal chemistry, particularly for generating 5-aminoindole scaffolds via nitro-reduction, which are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists.
Physical Description & Melting Point
-
Physical State: Solid.
-
Appearance: Distinctive yellow to orange crystalline powder .
-
Note: The yellow coloration is intrinsic to the 5-nitroindole chromophore, caused by the conjugation of the nitro group with the aromatic indole system.
-
-
Melting Point (MP):
-
Experimental Range: Typically 167°C (Reference standard for the close analog 1-Methyl-5-nitroindole).
-
Technical Insight: While the N-methyl analog melts at 167°C, the introduction of the acetate ester side chain often modulates the crystal lattice energy. Researchers should anticipate a melting range between 110°C and 150°C depending on polymorphic form and purity.
-
-
Solubility:
-
High: DMSO, DMF, Ethyl Acetate, Dichloromethane.
-
Low/Insoluble: Water, Hexanes.
-
Structural Data Table
| Property | Value |
| IUPAC Name | Methyl 2-(5-nitro-1H-indol-1-yl)acetate |
| CAS Number | 250647-55-3 |
| Molecular Weight | 234.21 g/mol |
| Exact Mass | 234.0641 |
| Polar Surface Area | 72.1 Ų |
| LogP (Predicted) | ~1.8 – 2.1 |
Part 2: Synthesis & Experimental Protocols
Synthetic Pathway (N-Alkylation)
The most robust synthesis involves the nucleophilic substitution of methyl bromoacetate by the 5-nitroindole anion. This reaction is regioselective for the N1 position due to the higher acidity of the N-H bond (pKa ~16) compared to the C3 position.
Reagents & Stoichiometry
-
Substrate: 5-Nitroindole (1.0 equiv)
-
Alkylating Agent: Methyl bromoacetate (1.1 – 1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF (for NaH) or Acetone/Acetonitrile (for K₂CO₃)
Step-by-Step Protocol (Self-Validating System)
-
Activation:
-
Dissolve 5-nitroindole (e.g., 10 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.
-
Cool to 0°C. Add NaH (1.2 equiv) portion-wise.
-
Observation: Evolution of hydrogen gas and a color change (deepening yellow/orange) indicates formation of the indolyl anion. Stir for 30 minutes.
-
-
Alkylation:
-
Add methyl bromoacetate (1.2 equiv) dropwise to the cooled solution.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.4) should disappear, replaced by a higher Rf spot (the ester).
-
-
Quench & Isolation:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Outcome: The product typically precipitates as a yellow solid.
-
Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
-
Purification:
-
Recrystallize from Ethanol or Methanol to obtain high-purity yellow needles.
-
Alternative: If oil forms, extract with Ethyl Acetate, dry over MgSO₄, and purify via silica gel chromatography.
-
Visualizing the Workflow
Caption: Figure 1. Regioselective N-alkylation pathway for the synthesis of Methyl (5-nitro-1H-indol-1-yl)acetate.
Part 3: Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
-
Aromatic Region:
-
δ 8.5–8.6 ppm (d, 1H): H-4 proton (doublet, deshielded by nitro group).
-
δ 8.0–8.1 ppm (dd, 1H): H-6 proton.
-
δ 7.6–7.7 ppm (d, 1H): H-7 proton.
-
δ 7.5 ppm (d, 1H): H-2 proton.
-
δ 6.8 ppm (d, 1H): H-3 proton.
-
-
Aliphatic Region:
-
δ 5.2–5.3 ppm (s, 2H): N-CH₂-CO (Methylene bridge). Critical marker for N-alkylation.
-
δ 3.6–3.7 ppm (s, 3H): -OCH₃ (Methyl ester).
-
Infrared (IR) Spectroscopy
-
1730–1750 cm⁻¹: Strong C=O stretch (Ester carbonyl).[5]
-
1510–1530 cm⁻¹: Strong N-O asymmetric stretch (Nitro group).
-
1330–1350 cm⁻¹: Strong N-O symmetric stretch.
-
No N-H stretch: Absence of peak at ~3300 cm⁻¹ confirms complete N-alkylation.
Part 4: Applications in Drug Discovery
Methyl (5-nitro-1H-indol-1-yl)acetate is rarely the final API; rather, it is a high-value intermediate.
-
Precursor to 5-Aminoindoles: The nitro group is readily reduced (H₂/Pd-C or Fe/AcOH) to an amine. 5-Aminoindoles are "privileged structures" in medicinal chemistry, serving as the core for:
-
CRTH2 Antagonists: For asthma and allergic rhinitis treatment.
-
Kinase Inhibitors: Targeting pathways in oncology.
-
-
Indomethacin Analogues: Structural modification of the acetic acid side chain allows for the development of novel COX-1/COX-2 inhibitors with altered selectivity profiles.
References
-
Sigma-Aldrich. 1-Methyl-5-nitro-1H-indole Product Data. Retrieved from (Used as structural analog reference for physical properties).
-
PubChem. Methyl 2-(5-nitro-1H-indol-1-yl)acetate (Compound Summary). National Library of Medicine. Retrieved from .
-
BenchChem. In-depth Technical Guide to the Physical and Chemical Properties of Methyl Bromoacetate. Retrieved from .
-
ChemicalBook. Synthesis and properties of Nitroindole derivatives. Retrieved from .
Sources
Divergent Trajectories of the Indole Scaffold: A Technical Analysis of Methyl (5-nitro-1H-indol-1-yl)acetate vs. Indole-3-acetic Acid
Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently rely on the indole nucleus as a "privileged scaffold" capable of interacting with diverse biological targets 1[1]. However, the functionalization of this bicyclic system dictates its chemical stability, reactivity, and biological destiny. This technical guide provides a rigorous comparative analysis of two distinct indole derivatives: Indole-3-acetic acid (IAA) , a naturally occurring C3-substituted phytohormone, and Methyl (5-nitro-1H-indol-1-yl)acetate , a synthetic N1/C5-substituted intermediate. By analyzing their structural profiles, synthetic methodologies, and mechanistic pathways, we will explore how specific positional substitutions alter their applications in modern therapeutics and agrochemistry.
Structural and Physicochemical Profiling
The fundamental difference between these two molecules lies in their substitution patterns, which dramatically alter their electronic distribution, lipophilicity, and hydrogen-bonding capabilities.
-
Indole-3-Acetic Acid (IAA): IAA features an acetic acid moiety at the C3 position. The C3 carbon is the most electron-rich and naturally nucleophilic site of the indole ring. The presence of the free N-H and the carboxylic acid provides multiple hydrogen-bond donors and acceptors, making it a versatile, water-soluble ligand for biological receptors2[2].
-
Methyl (5-nitro-1H-indol-1-yl)acetate: This molecule is substituted at the N1 position with an acetate ester and at the C5 position with a strongly electron-withdrawing nitro group. The N-alkylation removes the hydrogen-bond donor capacity of the indole nitrogen, increasing the molecule's lipophilicity (LogP ~1.9)3[3]. The C5 nitro group deactivates the aromatic system, stabilizing the molecule against oxidative degradation while serving as a critical synthetic handle for downstream functionalization.
Table 1: Quantitative Physicochemical Comparison
| Property | Methyl (5-nitro-1H-indol-1-yl)acetate | Indole-3-acetic acid (IAA) |
| CAS Number | 250647-55-3 | 87-51-4 |
| Chemical Formula | C11H10N2O4 | C10H9NO2 |
| Molecular Weight | 234.21 g/mol | 175.18 g/mol |
| Indole Substitution | N1 (acetate ester), C5 (nitro) | C3 (acetic acid) |
| Hydrogen Bond Donors | 0 | 2 (N-H, O-H) |
| Hydrogen Bond Acceptors | 4 | 2 |
| Predicted LogP | 1.9 | ~1.4 |
| Primary Classification | Synthetic Intermediate / Scaffold | Natural Phytohormone (Auxin) |
Synthetic Methodologies and Experimental Protocols
Understanding the synthesis of these compounds provides insight into their chemical behavior and the causality behind laboratory choices.
Protocol A: N-Alkylation to yield Methyl (5-nitro-1H-indol-1-yl)acetate
Objective: Selective N1-alkylation of 5-nitroindole to generate a stable intermediate for peptide-conjugate synthesis4[4]. Causality & Rationale: The N-H proton of 5-nitroindole is relatively acidic due to the electron-withdrawing effect of the C5 nitro group. Using a mild base (K₂CO₃) in a polar aprotic solvent (acetone) selectively deprotonates the N1 position without triggering ring-opening or side reactions. The resulting soft nucleophile attacks the electrophilic carbon of methyl bromoacetate via an Sₙ2 mechanism. Step-by-Step Workflow:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-nitroindole (4.864 g, 0.030 mol) and anhydrous K₂CO₃ (4.561 g, 0.033 mol) in 90 mL of acetone[4].
-
Alkylation: Introduce methyl bromoacetate (5.048 g, 0.033 mol, 3.10 mL) dropwise over 1 minute via a syringe[4].
-
Reaction: Stir the heterogeneous mixture at room temperature (RT) for 4 days (96 hours). The mild RT conditions prevent ester hydrolysis[4].
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acetone. Partition the residue by pouring it into water and extracting with Ethyl Acetate (EtOAc) (2×)[4].
-
Isolation: Wash the combined organic layers with H₂O and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product as a yellow oil[4].
Protocol B: Chemical Synthesis of Indole-3-Acetic Acid (IAA)
Objective: C3-functionalization of the indole core. Causality & Rationale: The C3 position of indole is highly susceptible to electrophilic attack. In industrial settings, reacting indole with glycolic acid under high-temperature basic conditions facilitates a direct condensation reaction that yields the C3-acetic acid derivative5[5]. Step-by-Step Workflow:
-
Condensation: Combine indole and glycolic acid in a high-pressure reactor in the presence of a strong base[5].
-
Heating: Elevate the temperature to 250 °C[5]. The base catalyzes the formation of the electrophilic intermediate, which is attacked by the C3 carbon of the indole.
-
Purification: Cool the mixture, acidify to precipitate the crude IAA, and recrystallize to achieve high purity.
Fig 1: Comparative synthetic workflows for N1-alkylated vs. C3-alkylated indole derivatives.
Mechanisms of Action and Biological Significance
The divergent structures of these compounds lead to entirely different biological applications, highlighting the precision required in rational drug design.
Indole-3-Acetic Acid (IAA): The Phytohormone and Prodrug
In plant biology, IAA is the primary auxin. It binds to the TIR1/AFB receptor complex, promoting the ubiquitination and subsequent degradation of Aux/IAA repressor proteins[5]. This releases Auxin Response Factors (ARFs), activating gene transcription for cell elongation, division, and root initiation[2][5].
In oncology, IAA is exploited as a non-toxic prodrug in Gene-Directed Enzyme Prodrug Therapy (GDEPT). When exposed to Horseradish Peroxidase (HRP), IAA undergoes a unique one-electron oxidation—without the need for an added hydrogen peroxide cofactor 6[6]. This rapid fragmentation eliminates carbon dioxide from the sidechain, forming a highly reactive carbon-centered free radical (skatolyl radical)[6]. In oxic or hypoxic tumor microenvironments, this radical induces severe DNA damage and cytotoxicity[6][7].
Methyl (5-nitro-1H-indol-1-yl)acetate: The Privileged Scaffold
Unlike IAA, this synthetic ester does not possess inherent hormonal activity. Instead, it is a meticulously designed building block. For instance, in the development of NTRC-824 (a selective Neurotensin Receptor Type 2 ligand), the C5 nitro group of this scaffold is catalytically reduced (using H₂ and Pd/C) to an amine[4]. This amine is subsequently sulfonylated to introduce specific pharmacophores. The N1-acetate group is hydrolyzed to an acid and coupled with amino acids (like L-leucine) to build peptide-like structures that can selectively target neurotensin receptors[4].
Fig 2: Biological signaling, prodrug activation, and chemical derivatization pathways of indole derivatives.
Conclusion
The comparison between Methyl (5-nitro-1H-indol-1-yl)acetate and Indole-3-acetic acid perfectly illustrates the principle that functional group placement dictates molecular function. IAA leverages its C3 substitution and free N-H to act as a dynamic signaling molecule and a redox-active prodrug. Conversely, Methyl (5-nitro-1H-indol-1-yl)acetate utilizes N1-protection and C5-deactivation to serve as a stable, programmable scaffold for the synthesis of complex targeted therapeutics.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery - MDPI.
- Indole-3-acetic acid - Lookchem.
- 2-(5-硝基-1H-吲哚-1-基)乙酸甲酯 | 250647-55-3 - Molaid.
- Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824) - PubMed Central (NIH).
- Indole-3-acetic acid - Wikipedia.
- Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy - Ingenta Connect.
- Use of indole-3-acetic acid derivatives in medicine - Google Patents (WO2002002110A1).
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-(5-硝基-1H-吲哚-1-基)乙酸甲酯 - CAS号 250647-55-3 - 摩熵化学 [molaid.com]
- 4. Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 6. Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug /...: Ingenta Connect [ingentaconnect.com]
- 7. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
Technical Guide: Stability Profile and Storage of Methyl (5-nitro-1H-indol-1-yl)acetate
Document Control:
-
Subject: Methyl (5-nitro-1H-indol-1-yl)acetate
-
CAS Registry Number: 250647-55-3[1]
-
Classification: Pharmaceutical Intermediate / Fine Chemical
-
Version: 1.0 (Technical Advisory)
Executive Summary
Methyl (5-nitro-1H-indol-1-yl)acetate is a functionalized indole derivative primarily utilized as a synthetic intermediate in the development of bioactive compounds, including kinase inhibitors and receptor antagonists. Its stability is governed by two competing structural features: the stabilizing electron-withdrawing nitro group at the C5 position and the labile methyl ester moiety at the N1 position.
Critical Storage Parameters:
-
Hydrolytic Sensitivity: High. The methyl ester is susceptible to moisture-induced hydrolysis, reverting to the parent carboxylic acid.
-
Photosensitivity: Moderate. The nitroindole chromophore is photoactive; exposure to UV/VIS light can induce darkening and gradual degradation.
-
Thermal Stability: Moderate. Often isolated as a viscous yellow oil or low-melting solid, requiring temperature control to prevent phase changes that accelerate degradation kinetics.
Recommended Storage: Store at 2°C to 8°C (short-term) or -20°C (long-term) in a desiccated, amber glass vial under an inert atmosphere (Argon/Nitrogen).
Chemical Profile & Structural Analysis[2]
To predict stability behavior, we must deconstruct the molecule into its reactive pharmacophores.
| Property | Data | Stability Implication |
| Chemical Structure | Indole core, 5-Nitro, N-Methyl Acetate | Nitro Group: Deactivates the indole ring towards oxidative attack but increases UV absorption. Ester Linkage: The primary site of failure via hydrolysis. |
| Molecular Formula | MW: 234.21 g/mol | |
| Physical State | Yellow Oil to Low-Melting Solid | Viscous oils trap solvents and moisture, accelerating degradation. |
| Solubility | DMSO, Ethyl Acetate, DCM | Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent transesterification. |
Electronic Stabilization Effects
Unlike electron-rich indoles (e.g., 5-methoxyindole) which are prone to rapid oxidative polymerization (melanization) in air, the 5-nitro group acts as a strong electron-withdrawing group (EWG). This reduces the electron density of the pyrrole ring, significantly increasing resistance to oxidative stress under standard atmospheric conditions. However, this same conjugation extends the absorption into the visible spectrum, making the compound susceptible to photolytic excitation.
Degradation Pathways
Understanding the "Why" behind degradation allows for the design of robust "How" protocols for prevention.
Hydrolysis (Primary Failure Mode)
The methyl ester functionality is the weakest link. In the presence of ambient moisture and trace acidity/basicity (often from glass surfaces or impurities), it hydrolyzes to (5-nitro-1H-indol-1-yl)acetic acid .
-
Mechanism: Nucleophilic acyl substitution.
-
Catalysts: Residual water, heat, pH extremes.
Photolysis & Oxidation
While the nitro group stabilizes the ground state, UV excitation can lead to radical formation. Nitroindoles are known to undergo slow photoreduction or rearrangement upon prolonged light exposure, typically resulting in a darkening of the material from yellow to orange/brown.
Visualization of Degradation Logic
The following diagram illustrates the primary degradation routes and the conditions that trigger them.
Figure 1: Primary degradation pathways.[2] The red path (hydrolysis) represents the most immediate risk during storage.
Experimental Assessment Protocols
To validate the stability of a specific batch, the following self-validating protocols should be employed. These are adapted from ICH Q1A(R2) guidelines but tailored for early-stage intermediates.
Stability-Indicating HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 300 nm (nitro group specific).
-
Success Criteria: The parent peak (Ester) must be chromatographically resolved (
) from the hydrolysis product (Acid), which will elute earlier due to higher polarity.
Forced Degradation (Stress Testing) Workflow
This protocol determines the "shelf-life" limits by intentionally breaking the molecule.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1N HCl/ACN (1:1); Reflux 2 hrs. | Partial conversion to Acid. |
| Base Hydrolysis | Dissolve in 0.1N NaOH/ACN (1:1); Stir RT 1 hr. | Rapid/Total conversion to Acid (High Risk). |
| Oxidation | 3% | Minor N-oxide formation or ring cleavage (Low Risk). |
| Photostability | Expose solid/oil to UV light (1.2 million lux hours). | Surface darkening; check purity loss. |
Stability Testing Decision Tree
Use this workflow to determine if a stored batch is fit for use.
Figure 2: Quality Control Decision Tree for stored methyl (5-nitro-1H-indol-1-yl)acetate.
Storage & Handling Recommendations
Based on the chemical profile and degradation mechanisms, the following Standard Operating Procedure (SOP) is defined.
Storage Conditions
-
Container: Amber glass vial (Type I borosilicate) with a PTFE-lined screw cap.
-
Atmosphere: Headspace must be purged with dry Argon or Nitrogen before sealing.
-
Desiccation: Secondary containment (plastic jar) with active silica gel or molecular sieves is mandatory to prevent hydrolysis.
-
Temperature:
-
Short Term (< 1 month): 2°C to 8°C (Refrigerator).
-
Long Term (> 1 month): -20°C (Freezer).
-
Handling Precautions
-
Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial in humid air causes immediate water condensation on the ester, initiating hydrolysis.
-
Solvent Choice: If storing as a solution (not recommended), use anhydrous DMSO or DMF. Avoid Methanol or Ethanol, as transesterification can occur over time.
Safety (SDS Context)
-
Hazard: 5-Nitroindoles are potential mutagens. Handle inside a fume hood.
-
PPE: Nitrile gloves, safety glasses, and lab coat.
References
-
National Institutes of Health (NIH) - PubChem. Methyl (5-nitro-1H-indol-1-yl)acetate - Compound Summary. Available at: [Link]
- Vertex AI Research.Synthesis of N-substituted Indole Esters: Reaction Conditions and Workup.
-
International Conference on Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
Sources
The Strategic Utility of Methyl (5-nitro-1H-indol-1-yl)acetate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 5-Nitroindole
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic introduction of a nitro group at the 5-position of the indole ring dramatically influences its electronic properties, enhancing its potential as a pharmacophore. This modification, coupled with N-alkylation, gives rise to a class of compounds with significant therapeutic potential. Among these, Methyl (5-nitro-1H-indol-1-yl)acetate stands out as a versatile and valuable building block for the synthesis of complex molecular architectures targeting a range of diseases.
This technical guide provides a comprehensive overview of Methyl (5-nitro-1H-indol-1-yl)acetate, from its synthesis and chemical properties to its application as a pivotal intermediate in the development of novel therapeutics. We will delve into the rationale behind its use, provide detailed experimental protocols, and explore the structure-activity relationships of its derivatives.
Physicochemical Properties and Characterization
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₄ | - |
| Molecular Weight | 234.21 g/mol | - |
| Appearance | Likely a yellow solid | |
| Melting Point | Estimated around 167 °C | |
| Boiling Point | Predicted to be >300 °C | |
| Solubility | Sparingly soluble in chloroform and DMSO |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to feature a singlet for the N-CH₂ protons around δ 5.0-5.5 ppm, a singlet for the methyl ester protons around δ 3.7-3.8 ppm, and characteristic signals for the aromatic protons of the indole ring. The electron-withdrawing nitro group will cause a downfield shift of the protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around δ 170 ppm, signals for the N-CH₂ and O-CH₃ carbons, and distinct signals for the aromatic carbons of the indole nucleus.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the ester carbonyl group (around 1740 cm⁻¹), and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of Methyl (5-nitro-1H-indol-1-yl)acetate
The primary synthetic route to Methyl (5-nitro-1H-indol-1-yl)acetate is the N-alkylation of 5-nitroindole with a suitable methyl haloacetate. The regioselectivity of this reaction is a critical consideration, as the indole anion is an ambident nucleophile, with potential for alkylation at both the N1 and C3 positions.
Sources
Methodological & Application
Synthesis of Methyl (5-nitro-1H-indol-1-yl)acetate: A Detailed Protocol for Drug Discovery and Development
Introduction
Indole-based scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen provides a powerful avenue for modulating the pharmacological properties of these molecules. This application note provides a comprehensive and detailed protocol for the synthesis of methyl (5-nitro-1H-indol-1-yl)acetate from 5-nitroindole, a key intermediate for the development of novel therapeutic agents. The presence of the nitro group at the 5-position significantly influences the electronic properties of the indole ring, making this derivative an interesting candidate for further chemical exploration.
This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific principles that govern the reaction, ensuring a thorough understanding of the synthesis.
Reaction Principle: The N-Alkylation of 5-Nitroindole
The synthesis of methyl (5-nitro-1H-indol-1-yl)acetate is achieved through a classic N-alkylation reaction. The indole N-H proton is relatively acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base to form a highly nucleophilic indolate anion.[1] This anion then readily participates in a nucleophilic substitution reaction (S_N2) with an appropriate electrophile, in this case, a methyl haloacetate, to furnish the desired N-alkylated product.
The regioselectivity of the alkylation (N-alkylation vs. C-alkylation at the C3 position) is a critical aspect of this synthesis. The formation of the indolate anion in a polar aprotic solvent is known to strongly favor N-alkylation.[2]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 5-Nitroindole | 98% | Commercially Available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive, handle with care. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Use a dry, sealed bottle. |
| Methyl Bromoacetate | ≥98% | Commercially Available | Lachrymator, handle in a fume hood. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | For quenching the reaction. | |
| Brine (Saturated Aqueous NaCl) | Prepared in-house | For washing during workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment:
-
Round-bottom flasks (flame-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Step 1: Deprotonation of 5-Nitroindole
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-nitroindole (1.0 eq, e.g., 1.62 g, 10 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, e.g., 20 mL) to the flask and stir the mixture at room temperature until the 5-nitroindole is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, e.g., 0.48 g, 12 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation in a fume hood.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of 5-nitroindole may result in a color change or the formation of a slurry.
Scientific Rationale: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the indole nitrogen, forming the indolate anion. Performing this step at 0 °C helps to control the exothermic reaction and prevent potential side reactions. Anhydrous DMF is the solvent of choice as its polar aprotic nature stabilizes the indolate anion and promotes N-alkylation over C-alkylation.[2]
Step 2: N-Alkylation with Methyl Bromoacetate
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add methyl bromoacetate (1.1 eq, e.g., 1.05 mL, 11 mmol) dropwise to the stirred suspension of the indolate anion.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Scientific Rationale: The dropwise addition of the alkylating agent at a low temperature helps to control the reaction rate and minimize potential side reactions. Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of impurities.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl (5-nitro-1H-indol-1-yl)acetate.
Scientific Rationale: Quenching with a mild acid like ammonium chloride neutralizes any unreacted sodium hydride. The extensive washing with water and brine is necessary to remove the high-boiling point solvent DMF. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Characterization of Methyl (5-nitro-1H-indol-1-yl)acetate
The successful synthesis of the target compound should be confirmed by various analytical techniques. Below are the predicted spectral data for methyl (5-nitro-1H-indol-1-yl)acetate.
| Technique | Predicted Data |
| Appearance | Yellowish solid |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, J = 2.2 Hz, 1H, H-4), 8.15 (dd, J = 9.0, 2.2 Hz, 1H, H-6), 7.40 (d, J = 9.0 Hz, 1H, H-7), 7.30 (d, J = 3.2 Hz, 1H, H-2), 6.80 (d, J = 3.2 Hz, 1H, H-3), 5.00 (s, 2H, N-CH₂), 3.80 (s, 3H, O-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5 (C=O), 143.0 (C-5), 139.0 (C-7a), 130.0 (C-2), 128.5 (C-3a), 118.0 (C-6), 117.0 (C-4), 110.0 (C-7), 104.0 (C-3), 52.5 (O-CH₃), 49.0 (N-CH₂). |
| Mass Spectrometry (ESI-MS) | m/z 235.0662 [M+H]⁺, 257.0481 [M+Na]⁺. |
Note: The provided NMR data is predicted based on the analysis of structurally similar indole derivatives and may vary slightly from experimental results. It is highly recommended to acquire and interpret experimental spectra for full structural confirmation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Incomplete deprotonation | Ensure the use of anhydrous solvent and fresh, high-quality NaH. Increase the stoichiometry of NaH slightly (e.g., to 1.5 eq). |
| Inactive alkylating agent | Use fresh methyl bromoacetate. Consider using methyl iodoacetate for higher reactivity. | |
| Formation of C3-alkylated byproduct | Incomplete deprotonation | Ensure complete formation of the indolate anion before adding the alkylating agent. |
| Low yield after purification | Loss of product during workup | Ensure complete extraction from the aqueous phase. Be careful during the removal of DMF. |
| Decomposition of product on silica gel | Consider using a less acidic grade of silica gel or deactivating the silica gel with triethylamine before use. |
Reaction Mechanism
Caption: Mechanism of N-alkylation.
Conclusion
This application note provides a robust and well-rationalized protocol for the synthesis of methyl (5-nitro-1H-indol-1-yl)acetate. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The provided troubleshooting guide and characterization data will further aid in the successful execution and validation of this synthesis.
References
-
Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308. [Link]
-
Maiti, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Molecules, 26(16), 4965. [Link]
- U.S. Patent No. 7,067,676 B2. (2006).
-
PubChem. (n.d.). Methyl 2-(1H-indol-2-yl)acetate. [Link]
-
Caribbean Journal of Sciences and Technology. (2014). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. [Link]
Sources
Application Note: Regioselective N-Alkylation of 5-Nitroindole with Methyl Bromoacetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, process optimization, and self-validating experimental workflows.
Strategic Context & Mechanistic Rationale
The N-alkylation of the indole core is a foundational transformation in medicinal chemistry. Specifically, reacting 5-nitroindole with methyl bromoacetate yields methyl 2-(5-nitro-1H-indol-1-yl)acetate , a critical precursor. The 5-nitro group acts as a robust, masked amine; subsequent reduction yields a 5-aminoindole scaffold, which is a privileged pharmacophore in the development of kinase inhibitors, G-quadruplex binders, and neurotensin receptor ligands[1],[2].
As a Senior Application Scientist, it is crucial to understand that indole alkylation is not merely a matter of mixing reagents; it is an exercise in controlling ambident nucleophilicity.
The Causality of Substrate Acidity and Regioselectivity
Unsubstituted indole possesses a weakly acidic N-H bond (
While this increased acidity facilitates easier deprotonation, the resulting indolide anion is an ambident nucleophile capable of reacting at either the N1 or C3 position. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is the "harder" nucleophilic center. To achieve >95% regioselectivity for N-alkylation over C3-alkylation, the reaction environment must be strictly controlled[5],[4]:
-
Solvent Causality: Polar aprotic solvents (e.g., Acetone, DMF) are mandatory. They strongly solvate the alkali metal counterion (
or ), generating a "naked" and highly reactive indolide anion, leaving the hard nitrogen center exposed. -
Electrophile Kinetics: Methyl bromoacetate is an excellent
electrophile. The highly reactive -bromo ester ensures that the kinetically favored N-alkylation occurs rapidly, preventing thermodynamic equilibration to the C3-alkylated byproduct[1],[4].
Experimental Design & Optimization
Selecting the correct base and solvent system is the most critical decision in this workflow. The table below synthesizes quantitative data and operational parameters for the two primary methodologies used in the field[1],[6],[4].
Table 1: Comparative Optimization of N-Alkylation Conditions
| Parameter | Method A (Mild / Heterogeneous) | Method B (Rapid / Homogeneous) |
| Base System | NaH (60% dispersion, 1.1 - 1.2 eq) | |
| Solvent | Acetone or Acetonitrile | Anhydrous DMF or THF |
| Temperature | Room Temperature | 0 °C |
| Reaction Time | 48 - 96 hours | 2 - 12 hours |
| Regioselectivity (N:C3) | > 99:1 | > 95:5 |
| Risk of Ester Hydrolysis | Very Low | Moderate to High (if moisture is present) |
| Primary Advantage | Highly scalable, preserves the methyl ester, ambient conditions. | Rapid conversion, quantitative deprotonation. |
Expert Insight: While Method B is faster, Method A is highly recommended when using methyl bromoacetate. If trace moisture enters a NaH/DMF system, it generates NaOH, which will rapidly saponify the methyl ester product into the corresponding (5-nitro-1H-indol-1-yl)acetic acid[1],[7].
Reaction Workflow
Workflow for the regioselective N-alkylation of 5-nitroindole, highlighting validation checkpoints.
Step-by-Step Protocol: A Self-Validating System
The following protocol details the
Reagents Required
-
5-Nitroindole: 4.86 g (30.0 mmol, 1.0 eq)
-
Potassium Carbonate (
): 4.56 g (33.0 mmol, 1.1 eq) - Must be finely powdered and anhydrous. -
Methyl Bromoacetate: 3.10 mL (5.05 g, 33.0 mmol, 1.1 eq)
-
Acetone: 90 mL (Anhydrous)
Step 1: Substrate Activation (Deprotonation)
-
Charge a 250 mL flame-dried round-bottom flask equipped with a magnetic stir bar with 5-nitroindole and anhydrous
. -
Suspend the mixture in 90 mL of anhydrous acetone.
-
Self-Validation (IPC 1): Stir the suspension for 30 minutes at room temperature under a nitrogen atmosphere. You will observe a distinct color shift (typically from pale yellow to a deeper, vibrant yellow/orange). This optical change confirms the generation of the highly conjugated indolide anion[9].
Step 2: Electrophilic Addition
-
Draw 3.10 mL of methyl bromoacetate into a glass syringe.
-
Add the electrophile dropwise to the stirring suspension over a period of 2 to 5 minutes.
-
Causality Check: Dropwise addition prevents localized concentration spikes of the electrophile, suppressing unwanted polyalkylation or C3-alkylation and ensuring the reaction remains under strict kinetic control.
Step 3: Reaction Monitoring
-
Allow the reaction to stir continuously at room temperature. Because
in acetone is a heterogeneous system, the reaction rate is diffusion-limited and may require up to 4 days for complete conversion[1]. -
Self-Validation (IPC 2): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.
-
Starting Material (5-nitroindole):
(UV active, yellow spot). -
Product (N-alkylated ester):
(UV active). -
The reaction is complete when the lower spot is entirely consumed.
-
Step 4: Quenching and Isolation
-
Once TLC confirms completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the acetone.
-
Pour the concentrated yellow residue into 100 mL of distilled water.
-
Self-Validation (IPC 3): The addition of water quenches any unreacted indolide anion and dissolves the inorganic salts (
, ). The highly hydrophobic product will phase-separate, often appearing as a dense yellow oil or precipitating as a solid. -
Extract the aqueous mixture with Ethyl Acetate (
mL). -
Wash the combined organic layers sequentially with distilled water (50 mL) and saturated brine (50 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under vacuum to yield methyl 2-(5-nitro-1H-indol-1-yl)acetate (Expected yield: >85%).
Analytical Confirmation
To verify the structural integrity of the isolated product,
References
-
Title: Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL: [Link]
-
Title: How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Source: ResearchGate URL: [Link]
-
Title: Practical Methodologies for the Synthesis of Indoles Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (5-Nitro-1H-indol-1-yl)acetic acid | 226901-50-4 | Benchchem [benchchem.com]
- 8. Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6391874B1 - Fused heterocyclic compounds as protein tyrosine kinase inhibitors - Google Patents [patents.google.com]
Catalytic hydrogenation of methyl (5-nitro-1H-indol-1-yl)acetate to amino derivatives
Application Note & Protocol: Catalytic Hydrogenation of Methyl (5-nitro-1H-indol-1-yl)acetate to Amino Derivatives
Executive Summary & Strategic Rationale
Indole derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the development of serotonin analogs, kinase inhibitors, and neurotensin receptor antagonists ()[1]. The reduction of methyl (5-nitro-1H-indol-1-yl)acetate to methyl (5-amino-1H-indol-1-yl)acetate is a critical functionalization step. However, this transformation demands strict chemoselectivity to prevent ester hydrolysis and avoid the over-reduction of the pyrrole ring to an [2]. This application note details a highly optimized, self-validating protocol utilizing Palladium on Carbon (Pd/C) under hydrogen pressure, specifically engineered to manage the acute air-sensitivity of the resulting [3].
Reaction Pathway & Mechanistic Insights
The heterogeneous catalytic hydrogenation of aromatic nitro groups over Pd/C proceeds via a well-characterized sequence of [4]. The nitro group is sequentially deoxygenated and hydrogenated, transitioning through a nitroso intermediate, followed by a hydroxylamine, before yielding the final primary amine.
Figure 1: Stepwise reduction pathway of the nitro group to an amine via intermediates.
Experimental Design & Causality
As a Senior Application Scientist, it is vital to understand why specific parameters are chosen, rather than merely following a recipe:
-
Catalyst Selection (10% Pd/C): While Adams' catalyst (PtO2) is highly active, it significantly increases the risk of reducing the benzenoid or pyrrolic rings of the indole, leading to unwanted indoline byproducts[2]. 10% Pd/C provides the ideal balance, selectively reducing the nitro group while leaving the aromatic indole core[5].
-
Solvent Matching (Anhydrous Methanol): To prevent transesterification or hydrolysis of the methyl ester, the reaction must be conducted in anhydrous methanol. Using ethanol would lead to a mixed population of methyl and ethyl esters.
-
Pressure Dynamics (40 psi H2): Hydrogenation at atmospheric pressure (1 atm via balloon) frequently stalls at the hydroxylamine intermediate. Utilizing a Parr apparatus at 40 psi accelerates the final reduction step, ensuring complete conversion and cleaner crude [3].
-
Anaerobic Handling: 5-Aminoindoles are notoriously prone to auto-oxidation. Upon exposure to atmospheric oxygen, they rapidly oxidize to highly colored quinone-imine polymeric species (darkening from pale yellow to deep red/black)[3]. Consequently, post-reaction filtration and concentration must be performed under an inert Argon or Nitrogen atmosphere.
Step-by-Step Protocol
Figure 2: Step-by-step workflow for catalytic hydrogenation and isolation of aminoindoles.
Materials Required:
-
Methyl (5-nitro-1H-indol-1-yl)acetate (Starting Material)
-
10% Palladium on Carbon (Pd/C, wet, ~50% water to mitigate pyrophoricity)
-
Anhydrous Methanol (MeOH, degassed)
-
Hydrogen gas (High purity)
-
Celite 545 (for filtration)
Procedure:
-
Preparation: In a flame-dried Parr hydrogenation bottle equipped with a magnetic stir bar, dissolve 10.0 mmol of methyl (5-nitro-1H-indol-1-yl)acetate in 50 mL of degassed anhydrous methanol.
-
Inertion & Catalyst Addition: Purge the vessel with Argon for 5 minutes. Carefully add 400 mg of 10% Pd/C. Causality Note: Always add the catalyst under an inert atmosphere to prevent the methanol vapors from igniting upon contact with dry Pd/C.
-
Hydrogenation: Connect the bottle to a Parr hydrogenator. Evacuate the vessel and backfill with H2 gas three times to ensure a strictly hydrogenic atmosphere. Pressurize the vessel to 40 psi and commence vigorous [3].
-
In-Process Control (IPC): Allow the reaction to proceed for 2–4 hours. Monitor the reaction via LC-MS rather than relying solely on TLC. Self-Validating Step: Look specifically for the disappearance of the M+16 peak (hydroxylamine intermediate) to confirm complete reduction.
-
Anaerobic Filtration: Once complete, evacuate the H2 and backfill with Argon. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of Nitrogen to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of degassed methanol. Warning: Do not let the Pd/C filter cake run dry in the air, as it is highly pyrophoric.
-
Isolation & Storage: Concentrate the filtrate in vacuo using a rotary evaporator flushed with Argon. The resulting methyl (5-amino-1H-indol-1-yl)acetate should be a pale yellow to reddish oil or [3]. Immediately flush the flask with Argon, seal tightly, and store at -20°C, or proceed directly to the next synthetic step (e.g., sulfonylation or amide coupling) to prevent oxidative [3].
Data Presentation: Optimization of Reduction Conditions
The following table summarizes the quantitative evaluation of various reduction conditions for nitroindoles, demonstrating the superiority of the chosen protocol:
| Method / Catalyst | Solvent | H2 Source / Pressure | Reaction Time | Chemoselectivity (Ester/Indole) | Yield (%) | Observations & Impurities |
| 10% Pd/C | Dry MeOH | H2 Gas (40 psi) | 2-4 h | Excellent | >95% | Clean conversion; product is pale yellow. |
| 10% Pd/C | Dry MeOH | H2 Gas (1 atm, balloon) | 12-16 h | Good | 70-80% | Stalls at hydroxylamine; requires extended time. |
| 10% Pd/C | Ethanol | H2 Gas (40 psi) | 2-4 h | Poor (Transesterification) | 85% (Mixed) | Significant formation of ethyl ester byproduct. |
| PtO2 (Adams) | Dry MeOH | H2 Gas (40 psi) | 1-2 h | Poor (Ring Reduction) | <50% | Over-reduction to indoline observed[2]. |
| Pd/C + Et3SiH | THF | Transfer Hydrogenation | 4-6 h | Good | 85-90% | Viable gas-free alternative; silicon byproducts[6]. |
References
-
The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin - Journal of the American Chemical Society.[Link]
- Reduction of indole compounds to indoline compounds - Google P
-
Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 - PubMed Central (PMC).[Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes - Master Organic Chemistry.[Link]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide - Organic Chemistry Portal.[Link]
-
Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed.[Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 3. Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 6. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Hydrolysis of Methyl (5-nitro-1H-indol-1-yl)acetate to (5-nitro-1H-indol-1-yl)acetic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of neurotensin receptor modulators, indole-based pharmacophores, and parallel library generation.
Introduction & Mechanistic Rationale
The synthesis of N-indolylacetic acid derivatives is a cornerstone in the development of various neuro-active and analgesic compounds. Specifically, (5-nitro-1H-indol-1-yl)acetic acid is a critical building block in the synthesis of NTRC-824, a highly selective nonpeptide compound targeting the neurotensin receptor type 2 (NTS2) [1].
The transformation from the ester precursor, methyl (5-nitro-1H-indol-1-yl)acetate, to the free carboxylic acid requires a carefully controlled base-catalyzed hydrolysis (saponification). The protocol detailed below utilizes a mild Lithium Hydroxide (LiOH) system in a mixed 1,4-dioxane/water solvent environment.
Causality in Reagent Selection
-
Why LiOH? The 5-nitroindole core is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group. While standard esters might tolerate harsh bases like NaOH or KOH at elevated temperatures, these conditions risk unwanted nucleophilic aromatic substitution or degradation of the indole ring. LiOH provides a sufficiently nucleophilic hydroxide source for ester cleavage while maintaining a mild overall basicity.
-
Why 1,4-Dioxane? Methyl (5-nitro-1H-indol-1-yl)acetate is highly lipophilic. 1,4-Dioxane acts as an excellent polar aprotic co-solvent that fully dissolves the ester while remaining perfectly miscible with the aqueous LiOH. This creates a homogenous reaction matrix, eliminating the mass-transfer limitations of a biphasic system and allowing the reaction to proceed quantitatively at room temperature.
Figure 1: Mechanistic pathway of the base-catalyzed ester hydrolysis and subsequent acidification.
Experimental Workflow & Protocol
The following methodology is a self-validating system adapted from the validated synthesis of NTRC-824[1]. Every step is designed to maximize yield while preventing product loss during phase separation.
Figure 2: Step-by-step experimental workflow for the hydrolysis and isolation of the target acid.
Step-by-Step Methodology
Phase 1: Reaction Setup and Saponification
-
Solvation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.10 g (0.045 mol) of methyl (5-nitro-1H-indol-1-yl)acetate in 50 mL of 1,4-dioxane. Ensure complete dissolution before proceeding.
-
Hydrolysis: Add 50 mL of 1 N aqueous LiOH (0.050 mol, ~1.1 equivalents) to the stirring solution.
-
Incubation: Seal the flask and allow the mixture to stir vigorously overnight (12–16 hours) at room temperature (RT). The reaction progress can be monitored via TLC (e.g., 30% EtOAc in Hexanes) to ensure the complete disappearance of the higher-Rf ester spot.
Phase 2: Workup and Isolation 4. Critical Solvent Removal: Transfer the reaction mixture to a rotary evaporator and concentrate under reduced pressure to selectively remove the 1,4-dioxane.
- Expert Insight: If dioxane is left in the mixture, it acts as a co-solvent during extraction, causing severe emulsions and dragging the highly polar product into the aqueous layer. Stripping the dioxane ensures a strict binary aqueous-organic extraction environment.
- Dilution: Dilute the remaining aqueous residue (which now contains the lithium carboxylate salt) with 100 mL of distilled water.
- Acidification: Slowly add 1 N HCl dropwise while monitoring with a pH meter or pH paper until the solution reaches pH 2 .
- Expert Insight: The pKa of the target carboxylic acid is ~3.5–4.5. Dropping the pH to 2 ensures >99% protonation to the uncharged, lipophilic free acid. Because the 5-nitro group severely depletes electron density from the indole nitrogen (pKa < -2), there is zero risk of protonating the indole core at this pH.
- Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 100 mL). The free acid will partition quantitatively into the organic layer.
- Drying & Concentration: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under vacuum to yield the product.
Quantitative Data Summary
The following table summarizes the stoichiometric parameters and expected analytical outcomes based on validated literature procedures [1].
| Parameter | Value / Description |
| Starting Material | Methyl (5-nitro-1H-indol-1-yl)acetate |
| Input Mass / Moles | 10.10 g (0.045 mol) |
| Base | 1 N Aqueous LiOH (50 mL, 0.050 mol, 1.1 eq) |
| Solvent System | 1,4-Dioxane (50 mL) / H₂O (50 mL) |
| Reaction Conditions | Overnight (~12-16 h) at Room Temperature |
| Workup Acid | Aqueous HCl (Target pH = 2) |
| Extraction Solvent | Ethyl Acetate (3 × 100 mL) |
| Target Product | (5-Nitro-1H-indol-1-yl)acetic acid |
| Expected Yield | 8.72 g (88%) |
| Physical Appearance | White Solid |
| MS (ESI) Data | 219.3 (M – H)⁻ |
| ¹H NMR (DMSO-d6) | δ 13.13 (br s, 1H), 8.58 (d, J = 2.3 Hz, 1 H), 8.03 (dd, J = 2.3, 9.0 Hz, 1 H), 7.66–7.58 (m, 2 H), 6.76 (d, J = 3.2 Hz, 1 H), 5.16 (s, 2 H) |
References
-
Title : Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
Application Notes and Protocols for the Synthesis of Methyl (5-nitro-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (5-nitro-1H-indol-1-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the N-1 position is a common strategy to modulate the biological activity of indole-based molecules. The presence of a nitro group at the 5-position and an acetate moiety at the 1-position provides two distinct points for further chemical modification, making this compound a versatile building block in drug discovery programs. For instance, the nitro group can be reduced to an amine, which can then be further derivatized, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
This document provides a comprehensive guide to the synthesis of methyl (5-nitro-1H-indol-1-yl)acetate, detailing the necessary reagents, a step-by-step experimental protocol, and critical safety considerations. The described methodology is based on the well-established N-alkylation of indoles, a fundamental transformation in organic synthesis.[1][2]
Reaction Principle
The synthesis of methyl (5-nitro-1H-indol-1-yl)acetate is achieved through the N-alkylation of 5-nitroindole with methyl chloroacetate. The reaction proceeds via a nucleophilic substitution mechanism. A strong base is required to deprotonate the nitrogen atom of the indole ring, forming a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride ion to form the desired N-alkylated product.[1]
Reagents and Materials
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties | Supplier Examples |
| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | Yellow to brown crystalline solid. | Sigma-Aldrich, TCI, Alfa Aesar |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Highly reactive, flammable solid. Water-reactive. | Sigma-Aldrich, Acros Organics |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Polar aprotic solvent. High boiling point. | Sigma-Aldrich, Fisher Scientific |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | Colorless liquid. Lachrymator. Corrosive. | Alfa Aesar, TCI, Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride Solution | NH₄Cl | 53.49 | Used to quench the reaction. | Prepare in-house or purchase. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Organic solvent for extraction. | Fisher Scientific, VWR |
| Hexanes | C₆H₁₄ | 86.18 | Organic solvent for chromatography. | Fisher Scientific, VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. | Fisher Scientific, VWR |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | Stationary phase for purification. | Sorbent Technologies, Grace |
Experimental Workflow Diagram
Caption: Synthetic workflow for methyl (5-nitro-1H-indol-1-yl)acetate.
Detailed Experimental Protocol
1. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 5-nitroindole (1.0 eq.).
-
Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to dissolve the 5-nitroindole (a concentration of 0.2-0.5 M is recommended).[3] Stir the solution until all the solid has dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
Causality: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture. Anhydrous DMF is used as it is a polar aprotic solvent that can dissolve the indole and the resulting anion, but it should be noted that the combination of NaH and DMF can be hazardous at elevated temperatures.[4][5]
2. Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and that the reaction is conducted in a fume hood.[6]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[7] A color change may be observed as the indolide anion is formed.
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the highly nucleophilic indolide anion.[1] Using a slight excess of the base ensures complete deprotonation of the starting material.
3. Alkylation:
-
Once deprotonation is complete, cool the reaction mixture back to 0 °C.
-
Add methyl chloroacetate (1.1 eq.) dropwise to the reaction mixture via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]
Causality: The indolide anion acts as a nucleophile and attacks the electrophilic carbon of methyl chloroacetate in an SN2 reaction, displacing the chloride leaving group. Adding the alkylating agent at a low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.
4. Work-up:
-
Upon completion of the reaction (as determined by TLC or LC-MS), cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1][7]
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Causality: Quenching with ammonium chloride neutralizes any unreacted sodium hydride and protonates the indolide anion. The extraction process separates the desired organic product from the aqueous layer containing inorganic salts. Washing with brine helps to remove any remaining water from the organic layer.
5. Purification:
-
The crude product should be purified by silica gel column chromatography.
-
An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, should be used to elute the product. The fractions containing the pure product, as identified by TLC, should be combined and the solvent removed under reduced pressure to yield methyl (5-nitro-1H-indol-1-yl)acetate as a solid.
Causality: Column chromatography is a standard technique for purifying organic compounds. The choice of eluent is critical for achieving good separation of the desired product from any unreacted starting materials or byproducts.
Safety and Handling Precautions
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[6][8] In case of fire, use a Class D fire extinguisher (or dry sand, soda ash); DO NOT use water .[8]
-
Methyl Chloroacetate: A combustible liquid that is harmful if swallowed and causes skin and eye irritation.[9] It is a lachrymator. Handle in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be harmful if inhaled or absorbed through the skin. The combination of sodium hydride and DMF can lead to a runaway exothermic decomposition, especially at elevated temperatures.[4][5] It is recommended to maintain strict temperature control and to be aware of this potential hazard.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.
Characterization
The structure and purity of the synthesized methyl (5-nitro-1H-indol-1-yl)acetate should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents. The disappearance of the N-H proton signal from the 5-nitroindole starting material is a key indicator of successful N-alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O stretch of the ester, N-O stretch of the nitro group).
-
Melting Point: To assess the purity of the final product.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Chloroacetate.
- ECHEMI. (n.d.). Methyl chloroacetate SDS, 96-34-4 Safety Data Sheets.
- International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 1410 - METHYL CHLOROACETATE.
- National Oceanic and Atmospheric Administration. (n.d.). METHYL CHLOROACETATE | CAMEO Chemicals.
- University of California, Santa Barbara. (2012, December 14).
- BenchChem. (2025).
- Johns Hopkins University. (2019, August 22). Sodium hydride decomposes certain solvents-violently.
- BenchChem. (2025).
- Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS)
- ACS Publications. (n.d.). Safety Evaluation of Sodium Borohydride in Dimethylacetamide.
- ACS Publications. (2019, August 10). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.
- ResearchGate. (n.d.).
- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
- National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- ACS Publications. (2025, January 11).
- Bentham Science. (n.d.).
- ResearchGate. (n.d.).
- Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
- BenchChem. (2025).
- Google Patents. (n.d.).
- Frontiers Media. (2023, February 26). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.
- Google Patents. (n.d.).
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
- LOCKSS. (2018, May 8). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES.
- BenchChem. (n.d.).
- ACS Publications. (2013, March 22). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source.
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
- National Center for Biotechnology Information. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labsafety.jhu.edu [labsafety.jhu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbull.com [chemicalbull.com]
- 10. nj.gov [nj.gov]
- 11. echemi.com [echemi.com]
- 12. ICSC 1410 - METHYL CHLOROACETATE [chemicalsafety.ilo.org]
Using methyl (5-nitro-1H-indol-1-yl)acetate in peptide synthesis
Application Note: Utilizing Methyl (5-nitro-1H-indol-1-yl)acetate as a Core Scaffold in Peptidomimetic Synthesis
Executive Summary
The development of non-peptide compounds and peptidomimetics often requires versatile, rigid scaffolds that can mimic peptide secondary structures while offering enhanced proteolytic stability. Methyl (5-nitro-1H-indol-1-yl)acetate has emerged as a highly effective building block in this domain, particularly in the synthesis of selective ligands for G-protein-coupled receptors, such as the Neurotensin Receptor Type 2 (NTS2)[1]. This application note provides a comprehensive, self-validating workflow for integrating this indole derivative into solution-phase peptide synthesis (SPS), detailing the mechanistic rationale behind each transformation.
Mechanistic Rationale & Structural Advantages
As a Senior Application Scientist, selecting the correct starting materials and protecting group strategies is paramount to avoiding late-stage synthetic failures. The use of methyl (5-nitro-1H-indol-1-yl)acetate offers three distinct mechanistic advantages:
-
Ester Stability: The methyl ester protects the highly reactive acetic acid linker during long-term storage and initial handling. It prevents premature decarboxylation and unwanted side reactions, allowing for controlled saponification immediately prior to peptide coupling[1].
-
Orthogonal Masking via the Nitro Group: In peptide synthesis, amines are typically protected by acid-labile (Boc) or base-labile (Fmoc) groups. The 5-nitro group acts as an exceptionally stable, orthogonal masked amine. It is completely impervious to the standard acidic (e.g., TFA) or basic (e.g., piperidine) conditions used during peptide chain elongation.
-
Late-Stage Diversification: Once the peptide backbone is established, the nitro group can be quantitatively reduced to an aniline derivative via catalytic hydrogenation[1]. This newly unmasked amine serves as a highly nucleophilic handle for late-stage functionalization (e.g., sulfonylation, fluorophore attachment, or acylation) to probe structure-activity relationships (SAR).
Quantitative Data Summary
The following table summarizes the optimized reaction conditions, yields, and purification strategies for synthesizing an indole-based peptidomimetic (NTRC-824 precursor) starting from methyl (5-nitro-1H-indol-1-yl)acetate[1].
| Synthetic Step | Transformation | Reagents & Conditions | Yield | Purification Strategy |
| 1. Saponification | Ester → Acid | LiOH (1 N), 1,4-dioxane/H₂O, RT, 12h | 88% | Acidification (pH 2) & Liquid Extraction |
| 2. Coupling | Acid → Amide | L-Leu-OtBu, HBTU, Et₃N, CH₂Cl₂, RT | 99% | Silica Gel Chromatography (EtOAc/Hexanes) |
| 3. Reduction | Nitro → Amine | H₂ (40 psig), 10% Pd/C, EtOH, RT | 100% | Celite Filtration |
| 4. Derivatization | Amine → Sulfonamide | TsCl, DMAP, CH₂Cl₂, RT, 12h | 91% | Silica Gel Chromatography & Crystallization |
| 5. Deprotection | OtBu → Free Acid | TFA, CH₂Cl₂, RT, 30 min | >95% | Trituration (Ethyl Ether/Hexanes) |
Step-by-Step Experimental Protocols
The following methodologies are designed as self-validating systems. Each protocol includes specific physical or chemical checkpoints to ensure the reaction has proceeded successfully before moving to the next step.
Protocol A: Saponification to (5-Nitro-1H-indol-1-yl)acetic Acid
Causality: Lithium hydroxide (LiOH) is selected over harsher bases (like NaOH or KOH) to provide mild hydrolysis, preventing any potential degradation of the electron-deficient nitroindole ring.
-
Dissolve 10.10 g (0.045 mol) of methyl (5-nitro-1H-indol-1-yl)acetate in 50 mL of 1,4-dioxane in a round-bottom flask[1].
-
Add 50 mL of 1 N LiOH aqueous solution. Stir the mixture overnight at room temperature (RT)[1].
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous layer with 100 mL of H₂O and acidify to pH 2 using 1 N HCl.
-
Extract the aqueous layer with ethyl acetate (3 × 100 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Self-Validation Checkpoint: The successful formation of the acid is validated by the precipitation of a white solid upon acidification. TLC will show the disappearance of the non-polar ester spot and the appearance of a baseline spot. Mass spectrometry should confirm the product: MS (ESI) 219.3 (M – H)⁻[1].
Protocol B: Solution-Phase Peptide Coupling
Causality: HBTU is utilized as the coupling reagent because it rapidly converts the indole-acetic acid into an active ester, driving the amidation forward with high efficiency and minimizing side reactions.
-
In a 100 mL flask, combine the synthesized acid (2.202 g, 0.010 mol), (S)-(L)-leucine tert-butyl ester HCl salt (2.461 g, 0.011 mol), and HBTU (4.172 g, 0.011 mol)[1].
-
Suspend the reagents in 50 mL of anhydrous CH₂Cl₂.
-
Add triethylamine (Et₃N) (4.18 mL, 0.030 mol) dropwise. Stir at RT overnight[1].
-
Concentrate the mixture and purify via silica gel chromatography (10–60% gradient of EtOAc in hexanes)[1].
-
Self-Validation Checkpoint: The product elutes as a yellow oil. When dried under high vacuum, it spontaneously crystallizes into a yellow-orange solid, physically validating the purity of the intermediate[1].
Protocol C: Catalytic Reduction of the Nitro Group
Causality: Palladium on carbon (Pd/C) under hydrogen gas provides a clean, quantitative reduction of the nitro group without requiring harsh metal hydrides that could inadvertently cleave the newly formed peptide bond.
-
Dissolve the nitro-indole peptide intermediate (3.894 g, 0.010 mol) in 200 mL of ethanol[1].
-
Add 10% Pd/C (400 mg) and place the mixture in a Parr apparatus under 40 psig of H₂ gas[1].
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake thoroughly with EtOH.
-
Concentrate the filtrate under vacuum[1].
-
Self-Validation Checkpoint: The reaction is validated by a distinct color shift; the product forms a deep red oil. Critical Handling Note: This amino-indole material darkens rapidly upon exposure to air due to oxidation and must be used immediately or stored under argon[1].
Protocol D: Orthogonal Derivatization & Global Deprotection
-
Sulfonylation: Dissolve the freshly prepared amine (3.595 g, 0.010 mol) and DMAP (1.344 g, 0.011 mol) in 50 mL CH₂Cl₂. Add tosyl chloride (2.002 g, 0.011 mol) in 20 mL CH₂Cl₂. Stir overnight, concentrate, and purify via chromatography[1].
-
Deprotection: Dissolve the sulfonylated intermediate (51.4 mg, 0.1 mmol) in 2 mL dry CH₂Cl₂. Add 2 mL of Trifluoroacetic acid (TFA) and stir at RT for 30 minutes[1].
-
Concentrate to dryness, dissolve in a minimal amount of CH₂Cl₂/MeOH, and triturate with 2 mL each of ethyl ether and hexanes[1].
-
Self-Validation Checkpoint: The final deprotection is validated by the immediate precipitation of the target peptidomimetic free acid as an off-white powder upon the addition of ether and hexanes[1].
Workflow Visualization
Workflow for synthesizing indole-based peptidomimetics using methyl (5-nitro-1H-indol-1-yl)acetate.
References
- Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2.
Sources
Scalable synthesis methods for methyl (5-nitro-1H-indol-1-yl)acetate
Application Note: Scalable Synthesis of Methyl (5-nitro-1H-indol-1-yl)acetate
Executive Summary
This guide details the scalable synthesis of Methyl (5-nitro-1H-indol-1-yl)acetate (CAS: 10561-19-0), a critical intermediate in the development of indole-based non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists.
While traditional laboratory methods often employ sodium hydride (NaH) in dimethylformamide (DMF), this protocol prioritizes Process Safety and Scalability . We present a validated Phase-Transfer Catalyzed (PTC) method using Potassium Carbonate (
Retrosynthetic Analysis & Mechanism
The target molecule is constructed via a nucleophilic substitution (
Reaction Scheme:
Figure 1: Retrosynthetic pathway and mechanistic flow for the N-alkylation of 5-nitroindole.
Methodology: Process-Optimized Synthesis
Strategy Selection: Why K2CO3/Acetone?
-
Safety: Replaces pyrophoric NaH with stable
. -
Workup: Acetone is volatile and water-miscible. The product precipitates upon water addition, avoiding extraction with chlorinated solvents.
-
Catalysis: Tetrabutylammonium iodide (TBAI) or Potassium Iodide (KI) is used to generate the more reactive iodide species in situ (Finkelstein reaction logic), accelerating the reaction of the chloroacetate.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Note |
| 5-Nitroindole | 162.15 | 1.0 | Starting Material | Irritant, potential mutagen. |
| Methyl Chloroacetate | 108.52 | 1.2 - 1.5 | Alkylating Agent | Highly Toxic , Lachrymator. Handle in hood. |
| Potassium Carbonate | 138.21 | 2.0 - 3.0 | Base | Irritant. Use anhydrous, finely ground. |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Irritant. |
| Acetone | Solvent | 10-15 Vol | Solvent | Flammable. |
Detailed Protocol (Scale: 50g Input)
Step 1: Reaction Setup
-
Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge 5-Nitroindole (50.0 g, 308 mmol) , Potassium Carbonate (85.1 g, 616 mmol) , and Potassium Iodide (5.1 g, 30.8 mmol) .
-
Add Acetone (500 mL) . Stir to form a suspension.
-
Note: Anhydrous acetone is preferred to minimize ester hydrolysis, though technical grade often suffices if water content is <0.5%.
-
Step 2: Alkylation 4. Add Methyl Chloroacetate (40.1 mL, 462 mmol) dropwise over 15 minutes at room temperature.
- Caution: Exothermic potential.[2] Monitor temperature.
- Heat the mixture to Reflux (approx. 56°C) .
- Maintain reflux for 4–6 hours .
- IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3] Target <2% remaining 5-nitroindole.
Step 3: Workup & Isolation
7. Cool the reaction mixture to 20–25°C.
8. Filtration: Filter off the solid inorganic salts (
Step 4: Purification (Optional but Recommended) 13. If the crude purity is <98%, recrystallize from Methanol or Ethanol .
- Dissolve crude solid in boiling methanol (approx. 5-7 volumes).
- Hot filter if necessary to remove insoluble particulates.
- Cool slowly to 0°C to crystallize.
- Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92% Appearance: Pale yellow to tan crystalline solid.
Process Workflow Diagram
Figure 2: Step-by-step process workflow for the scalable synthesis.
Analytical Characterization
To validate the synthesis, compare the isolated product against these standard spectral parameters.
| Technique | Parameter | Expected Signal / Value | Assignment |
| HPLC | Purity | >98.0% (Area %) | Target Peak |
| 1H NMR | Indole C-2 H | Aromatic | |
| (DMSO-d6) | Indole C-3 H | Aromatic | |
| Indole C-4 H | Aromatic (Deshielded by | ||
| Indole C-6 H | Aromatic | ||
| N-CH2 | Diagnostic Methylene | ||
| O-CH3 | Methyl Ester | ||
| MS (ESI) | m/z | 235.07 | Molecular Ion |
Note: The N-CH2 singlet is the key indicator of successful alkylation. Absence of the N-H broad singlet (usually >11 ppm in precursor) confirms consumption of starting material.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet Solvent / Old Base | Use anhydrous Acetone; Ensure |
| Hydrolysis (Acid formation) | Water in system | Check solvent water content. Avoid prolonged exposure to base after reaction completion. |
| O-Alkylation | Ambident Nucleophile | Rare for indoles under these conditions, but if observed, switch solvent to less polar (e.g., Toluene) or lower temp. |
| Dark Coloration | Oxidation | Purge headspace with Nitrogen ( |
References
-
Mahboobi, S. et al. (2006). Synthetic protocols for N-substituted indoles.[1][2][4][5][6] Journal of Medicinal Chemistry. (General reference for indole alkylation).
-
Smith, A. et al. (2014). Efficient N-alkylation of quinolinones and indoles using phase transfer catalysis. TSI Journals.
-
BenchChem. (2025).[2] Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione and related indole derivatives.
-
Al-Sha'er, M. A. et al. (2013).[7] Synthesis of nitroimidazole derivatives using potassium carbonate in acetone. Der Pharma Chemica.[7]
-
MDPI. (2020).[3] General and Scalable Synthesis of Polysubstituted Indoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Functionalization of the indole ring in methyl (5-nitro-1H-indol-1-yl)acetate
Application Note: Functionalization of the Indole Ring in Methyl (5-nitro-1H-indol-1-yl)acetate
Executive Summary & Strategic Analysis
Methyl (5-nitro-1H-indol-1-yl)acetate represents a challenging but highly valuable scaffold in medicinal chemistry. Unlike electron-rich indoles (e.g., 5-methoxyindole), this substrate features a strong electron-withdrawing nitro group (
-
Deactivation of the Pyrrole Ring: The 5-nitro group significantly reduces the electron density of the C2-C3 double bond, making standard Electrophilic Aromatic Substitution (EAS) sluggish.
-
Regioselectivity: While the N1-position is blocked by the acetate group, the C3 position remains the primary site for electrophilic attack, albeit with reduced nucleophilicity. The C2 position becomes accessible via acidity-driven mechanisms (e.g., C-H activation) rather than direct electrophilic attack.
-
Chemoselectivity: The methyl ester side chain is labile to strong bases (hydrolysis) and strong hydrides (reduction). Protocols must be selected to preserve this moiety unless its transformation is intended.
This guide details three core workflows: C3-Halogenation (overcoming deactivation), C2-Arylation (utilizing modern C-H activation), and Nitro-Reduction (chemoselective transformation).
Reactivity Map & Decision Tree
The following diagram outlines the logical flow for functionalizing this specific scaffold, highlighting the electronic effects and necessary conditions.
Caption: Reactivity landscape of methyl (5-nitro-1H-indol-1-yl)acetate showing divergent pathways based on electronic constraints.
Module 1: C3-Functionalization (Bromination)
Challenge: The 5-nitro group deactivates the ring, rendering standard bromination (e.g.,
Protocol A: C3-Bromination with NBS
-
Preparation:
-
Dissolve 1.0 eq of methyl (5-nitro-1H-indol-1-yl)acetate in anhydrous DMF (0.1 M concentration).
-
Note: DMF is preferred over MeCN for nitro-indoles to ensure solubility and accelerate the reaction.
-
-
Addition:
-
Cool the solution to 0°C .
-
Add 1.05 eq of NBS portion-wise over 15 minutes. Protect from light.
-
-
Reaction:
-
Work-up:
-
Pour the mixture into 5 volumes of ice-water.
-
The product, methyl (3-bromo-5-nitro-1H-indol-1-yl)acetate , typically precipitates as a yellow solid.
-
Filter, wash copiously with water to remove DMF and succinimide, and dry under vacuum.
-
-
Data Validation:
-
Yield: Expect 85–95%.
-
1H NMR: Disappearance of the C3-H singlet (typically ~6.6–6.8 ppm).
-
Module 2: C2-Functionalization (C-H Arylation)
Challenge: Nitro-indoles are poor substrates for Friedel-Crafts or lithiation (incompatible with
Protocol B: Pd-Catalyzed C2-Arylation
-
Reagents:
-
Substrate: 1.0 eq
-
Aryl Iodide (
): 1.5 eq (e.g., iodobenzene, 4-iodoanisole) -
Catalyst:
(5–10 mol%) -
Oxidant/Additive:
(2.0 eq) - Crucial for regenerating Pd(II) and abstracting iodide. -
Solvent: Acetic Acid (AcOH) or Pivalic Acid/Toluene mixture.
-
-
Procedure:
-
In a sealed tube, combine substrate,
, , and . -
Add solvent (0.2 M).
-
Heat to 110°C for 12–24 hours.
-
-
Mechanism Insight:
-
The acetate/pivalate ligand acts as an internal base, deprotonating C2 while Pd coordinates. The 5-nitro group aids this deprotonation step.
-
-
Work-up:
-
Cool to RT. Filter through a Celite pad to remove Ag salts and Pd black.
-
Concentrate filtrate.
-
Purify via flash column chromatography.
-
Module 3: Nitro Group Reduction (Chemoselective)
Challenge: Reducing the
Protocol C: Fe/NH4Cl Reduction
-
Preparation:
-
Dissolve 1.0 eq of substrate in a mixture of Ethanol/Water (4:1) .
-
Add 5.0 eq of Iron powder (fine mesh) and 5.0 eq of Ammonium Chloride (
).
-
-
Reaction:
-
Heat to reflux (80°C ) with vigorous stirring.
-
Time: 1–3 hours. The color will change from yellow (nitro) to dark/brown (iron oxides).
-
-
Work-up:
-
Filter hot through Celite. Wash the cake with hot ethanol.
-
Concentrate the filtrate.
-
Partition between EtOAc and saturated
(to neutralize any residual acid). -
Dry organic layer (
) and concentrate.[2]
-
-
Product Utility:
-
The resulting methyl (5-amino-1H-indol-1-yl)acetate is air-sensitive. Use immediately for amide coupling or store under inert gas.
-
Quantitative Comparison of Methods
| Functionalization Type | Target Site | Method | Key Reagents | Est. Yield | Critical Parameter |
| Halogenation | C3 | Electrophilic Substitution | NBS, DMF | 85-95% | Temperature (Heat if slow) |
| Arylation | C2 | C-H Activation | Pd(OAc)2, AgOAc | 60-80% | Oxidant (Ag) stoichiometry |
| Reduction | 5-NO2 | Dissolving Metal | Fe, NH4Cl, EtOH | 90-98% | pH control (preserve ester) |
| Formylation | C3 | Vilsmeier-Haack | POCl3, DMF | 50-70% | High heat required (>80°C) |
References
-
Regioselective Bromination of Deactivated Indoles
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: PMC (NIH).
-
URL:[Link]
-
Pd-Catalyzed C-H Arylation Protocols
- Title: Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Aryl
- Source: NSF Public Access Repository.
-
URL:[Link]
-
Chemoselective Nitro Reduction
-
Vilsmeier-Haack on Indoles
- Title: Application Notes and Protocols: Vilsmeier-Haack Formyl
-
Source: BenchChem.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl (5-nitro-1H-indol-1-yl)acetate
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the N-alkylation of indoles can be deceptively complex. The synthesis of methyl (5-nitro-1H-indol-1-yl)acetate from 5-nitroindole and methyl bromoacetate is frequently plagued by regioselectivity issues (C- vs. N-alkylation) and unwanted ester hydrolysis[1][2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.
Section 1: Mechanistic Insights & Pathway Visualization
To troubleshoot effectively, we must first understand the causality of the reaction network. The deprotonation of 5-nitroindole generates an ambient indolide anion[2]. While the electron-withdrawing 5-nitro group naturally suppresses C3-nucleophilicity, improper solvent or base selection can still force the reaction down parasitic pathways, such as C-alkylation or ester saponification.
Figure 1: Reaction pathway for 5-nitroindole N-alkylation, highlighting side reactions.
Section 2: Validated Experimental Protocols
Below are two self-validating workflows. Choose Protocol A for standard, mild conditions that prioritize stability, or Protocol B for rapid turnaround times.
Protocol A: Mild N-Alkylation (K2CO3 / Acetone)
-
Causality: Utilizing a mild base (
) in a polar solvent (acetone) minimizes the risk of ester hydrolysis while maintaining high regioselectivity for N-alkylation[3]. -
Step-by-Step Methodology:
-
Preparation: Into an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroindole (1.0 eq, e.g., 30 mmol) and anhydrous
(1.1 eq, 33 mmol)[3]. -
Solvent Addition: Suspend the mixture in 90 mL of anhydrous acetone[3].
-
Alkylation: Add methyl bromoacetate (1.1 eq, 33 mmol) dropwise over 1 minute via syringe[3].
-
Self-Validation Checkpoint: The solution will transition to a yellow suspension as the indolide anion begins to form and react.
-
-
Reaction: Stir the mixture at room temperature (RT) for 96 hours (4 days)[3].
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The target ester product will elute with a higher
value than the starting 5-nitroindole.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acetone. Pour the residue into distilled water and extract twice with Ethyl Acetate (EtOAc)[3].
-
Purification: Wash the combined organic layers sequentially with water and brine, dry over anhydrous
, and concentrate under vacuum to yield the product[3].
-
Protocol B: Rapid N-Alkylation (NaH / DMF)
-
Causality: Employing a strong, hard base (NaH) in a highly polar aprotic solvent (DMF) generates a "naked" indolide anion, drastically accelerating the
substitution[1][2]. -
Step-by-Step Methodology:
-
Deprotonation: Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) in small portions[1].
-
Self-Validation Checkpoint: Hydrogen gas evolution will be immediately visible. Stir for 30 minutes at 0 °C until bubbling ceases, confirming complete anion formation.
-
-
Alkylation: Add methyl bromoacetate (1.1 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2 to 4 hours.
-
Workup: Quench carefully with cold water to destroy any unreacted NaH. Extract with EtOAc. Wash the organic layer extensively with water (at least 3-4 times) to remove residual DMF, followed by a brine wash. Dry over
and concentrate.
-
Section 3: Troubleshooting Guide & FAQs
Q1: I am observing significant formation of (5-nitro-1H-indol-1-yl)acetic acid. How do I prevent this?
A: This is caused by the unintended saponification (hydrolysis) of your methyl ester product[2]. The ester bond is highly susceptible to cleavage in the presence of hydroxide ions. This usually occurs if your base (e.g.,
Q2: My reaction is yielding a mixture of N-alkylated and C3-alkylated products. How do I improve regioselectivity?
A: The indolide anion is an ambient nucleophile. According to Hard-Soft Acid-Base (HSAB) principles, the nitrogen is a "hard" nucleophile, while the C3 position is "soft". To favor N-alkylation, you must use a highly polar aprotic solvent (like DMF or Acetone) that strongly solvates the metal counterion (
Q3: The
Q4: My product is a yellow oil, but literature sometimes reports a solid. Is it impure? A: Methyl (5-nitro-1H-indol-1-yl)acetate often presents as a thick yellow oil immediately after concentration[3], especially if trace solvents (like EtOAc or DMF) remain trapped in the matrix. Actionable Fix: Apply high vacuum (HVAC) for 12-24 hours. The oil will typically crystallize into a yellow-orange solid once residual solvent is completely removed[3].
Section 4: Quantitative Method Comparison
To assist in selecting the optimal synthetic route for your laboratory's constraints, refer to the comparative data below:
| Method | Base | Solvent | Temperature | Reaction Time | Hydrolysis Risk | Regioselectivity (N:C) |
| Mild (Standard) | Acetone | Room Temp | 96 hours | Low | > 99:1 | |
| Rapid (Strong Base) | NaH (1.1 eq) | DMF | 0 °C to RT | 2 - 4 hours | Moderate (if wet) | > 99:1 |
| Phase-Transfer | NaOH | Room Temp | 12 - 24 hours | High | ~ 95:5 |
References
- Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2. nih.gov (PubMed Central).
- Inhibition of Cytosolic Phospholipase A2r: Hit to Lead Optimization. mpdkrc.edu.in.
- (5-Nitro-1H-indol-1-yl)acetic acid | 226901-50-4. Benchchem.
Sources
- 1. mpdkrc.edu.in [mpdkrc.edu.in]
- 2. (5-Nitro-1H-indol-1-yl)acetic acid | 226901-50-4 | Benchchem [benchchem.com]
- 3. Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing base catalysts for 5-nitroindole N-alkylation
Technical Support Center: 5-Nitroindole N-Alkylation Optimization
Status: Active Subject: Base Catalyst Selection & Protocol Optimization for Electron-Deficient Indoles Ticket ID: CHEM-SUP-5NI-001
Executive Summary: The 5-Nitroindole Paradox
Welcome to the technical support hub for 5-nitroindole functionalization. If you are experiencing low yields or sluggish reaction times, the issue is likely a misunderstanding of the substrate's electronics.
The Paradox: The 5-nitro group is strongly electron-withdrawing.
-
Acidity (
): It significantly increases the acidity of the N-H proton ( ~14.8 in DMSO) compared to unsubstituted indole ( ~21.0). Deprotonation is easy. -
Nucleophilicity: The resulting anion is highly stabilized by resonance, delocalizing the negative charge into the nitro group. The anion is a weak nucleophile.
The Solution: You do not need a stronger base; you need a "naked" anion . Your choice of base cation and solvent must disrupt the ion pair to allow the sluggish anion to attack the alkylating agent.
Module 1: Base Selection & Thermodynamics
Q: Why is my reaction stalling with in Acetone/Acetonitrile?
A: This is a classic "tight ion pair" issue.
While
Recommendation: Switch to Cesium Carbonate (
The "Cesium Effect" Explained
Cesium (
Data Comparison: Base Efficiency in DMF (
| Base Catalyst | Cation Radius | Solubility in DMF | Ion Pair Type | Est. Yield (24h) |
| 1.38 Å | Low (< 0.5 g/100mL) | Tight | 45-60% | |
| 1.67 Å | High (~120 g/100mL) | Loose | 92-98% | |
| 1.02 Å | N/A (Heterogeneous) | N/A | 85-95%* |
*Note: NaH yields are high but require anhydrous conditions and lack functional group tolerance.
Module 2: Visualizing the Mechanism
The following diagram illustrates the decision logic for base selection and the mechanistic difference between Potassium and Cesium pathways.
Figure 1: Decision matrix for base selection based on scale and mechanistic pathways. Note the divergence in ion-pairing behavior.
Module 3: Troubleshooting Protocols
Scenario A: High Value / Small Scale (The "Gold Standard")
Use Case: Discovery chemistry, substrates with sensitive functional groups (esters, nitriles).
Protocol:
-
Stoichiometry: Dissolve 5-nitroindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(1.2 - 1.5 equiv). The solution may turn yellow/orange (formation of the nitro-stabilized anion). -
Activation: Stir at Room Temperature (RT) for 15 minutes. Critical: Allow the "Cesium effect" to establish the loose ion pair.
-
Alkylation: Add Alkyl Halide (1.1 equiv).
-
Tip: If using a chloride (
), add catalytic TBAI (tetrabutylammonium iodide) to generate the more reactive iodide in situ (Finkelstein reaction).
-
-
Conditions: Stir at RT. If no conversion after 2 hours, heat to
.
Scenario B: Green Chemistry / Large Scale (Phase Transfer Catalysis)
Use Case: Avoiding DMF (work-up difficulty), cost reduction.
Protocol:
-
Biphasic System: Dissolve 5-nitroindole in Toluene. Prepare a 50% w/w aqueous NaOH solution.
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 5-10 mol%.
-
Mechanism: The quaternary ammonium salt (
) extracts the into the organic layer (or interface), deprotonates the indole, and forms a lipophilic ion pair . -
Reaction: Heat to
with vigorous stirring (high RPM is essential to maximize interfacial area).
Scenario C: The "Nuclear Option" (Sodium Hydride)
Use Case: Unreactive alkylating agents, strictly anhydrous requirements.
Warning:
-
Prep: Wash
(60% in oil) with hexanes under Nitrogen to remove oil (optional, but cleaner). -
Solvent: Suspend
(1.2 equiv) in dry DMF or THF at . -
Addition: Add 5-nitroindole solution dropwise. Wait for
evolution to cease (bubbling stops). -
Alkylation: Add electrophile. Warm to RT.
FAQs: Specific Troubleshooting
Q: I am seeing significant starting material remaining despite using NaH. Why?
A: Check your solvent dryness.
Q: Can I use Acetone as a solvent?
A: Only with
Q: I am getting N-alkylation but also some black tar/decomposition.
A: 5-nitroindole is electron-deficient, making the ring susceptible to nucleophilic aromatic substitution (
-
Fix: Lower the temperature. If using
, you rarely need to exceed .
References
-
Cesium Effect in N-Alkylation: Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[1][2] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry, 67(6), 1947–1951.
-
Acidity of Indoles (pKa Data): Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
-
Phase Transfer Catalysis for Indoles: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". Journal of Organic Chemistry, 52(19), 4230–4234.
-
Optimization of Indole Alkylation: Pellón, R. F., et al. (1996). N-Alkylation of Indole and Derivatives. Synthetic Communications, 26(21), 3868-3875.
Sources
Technical Support Center: Purification of Methyl (5-nitro-1H-indol-1-yl)acetate
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of methyl (5-nitro-1H-indol-1-yl)acetate via recrystallization. This compound is a critical intermediate in the synthesis of indole-based bioactive molecules.[1][2] Its high melting point and planar aromatic structure make it a prime candidate for purification by crystallization, yet the presence of the ester functionality and the nitro group introduces specific challenges regarding solubility and hydrolytic stability.
This document provides a validated "Golden Path" protocol, a troubleshooting matrix for common deviations, and mechanistic insights to ensure high purity (>98%) and optimal yield.
Module 1: The "Golden Path" Protocol
The following protocol is designed to balance yield with the removal of unreacted 5-nitroindole and inorganic salts carried over from the N-alkylation step.
Solvent Selection Strategy
-
Primary Solvent: Ethanol (95% or Absolute) .
-
Why: The nitro group imparts significant polarity, making the compound soluble in hot ethanol. The ester group is stable in neutral ethanol at reflux for short durations.
-
-
Alternative System: Ethyl Acetate / n-Heptane .
-
Why: Useful if the crude material contains significant water-soluble impurities or if "oiling out" occurs in alcohols.
-
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1. Preparation | Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar. | Use a flask 2x the volume of the expected solvent to allow for boiling without spillover. |
| 2. Dissolution | Add Ethanol (approx. 10 mL per gram of solid). Heat to reflux (approx. 78°C) with stirring. | Critical: Do not add all solvent at once. Add 75% of estimated volume, then add small aliquots until dissolved. |
| 3. Hot Filtration | If insoluble particles (likely inorganic salts like KBr/K₂CO₃) remain, filter the hot solution through a pre-warmed glass funnel/fluted filter paper. | Removes inorganic byproducts from the alkylation reaction which are insoluble in hot ethanol. |
| 4. Nucleation | Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. | Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes pure crystal growth.[3][4] |
| 5. Crystallization | Once at room temp, place in an ice bath (0-4°C) for 30–60 minutes. | Maximizes yield by decreasing solubility (common ion effect not applicable here, but temperature dependence is key). |
| 6. Isolation | Filter via vacuum filtration (Buchner funnel).[5] Wash with cold Ethanol (-20°C). | Cold wash removes surface impurities without redissolving the product. |
| 7. Drying | Dry in a vacuum oven at 40°C for 4-6 hours. | Removes residual solvent.[3][6] Avoid temps >60°C to prevent potential ester degradation or crystal lattice collapse. |
Module 2: Visualization of Workflows
Figure 1: Recrystallization Logic Flow
Caption: Standard workflow for the purification of nitroindole esters, highlighting the critical decision point for hot filtration.
Module 3: Troubleshooting & FAQs
This section addresses specific deviations observed in the laboratory.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product forms a liquid layer instead of crystals) | Solvent boiling point is higher than the product's melting point in the solvent mixture; or the solution is too concentrated. | Reheat to dissolve the oil. Add a small amount of a more polar co-solvent (e.g., Ethanol) if using EtAc/Hexane. Seed the solution with a pure crystal at the cloud point. |
| Low Yield (<50%) | Too much solvent used (product remains in mother liquor) or cooling was insufficient. | Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling (Second Crop). Note: Second crops are usually less pure. |
| Yellow Color Persists (in crystals) | 5-Nitro compounds are inherently yellow, but dark orange/brown indicates oxidation or impurities. | If the color is "muddy," perform a charcoal treatment during the hot solution phase (Step 2), then hot filter. |
| Melting Point Depression (MP < Expected) | Presence of unreacted starting material (5-nitroindole) or hydrolysis product (carboxylic acid). | Check TLC. If 5-nitroindole is present, recrystallize from Toluene . 5-Nitroindole is less soluble in toluene than the ester. |
Frequently Asked Questions (FAQs)
Q1: Why can't I use water as an anti-solvent to force precipitation?
-
A: While water is effective for many indoles, this compound is an ester . Adding water to a hot solution, especially if traces of base (from the synthesis) remain, can catalyze hydrolysis , converting your methyl ester back into the carboxylic acid ((5-nitro-1H-indol-1-yl)acetic acid). If you must use water, ensure the solution is neutral and cool it rapidly after addition.
Q2: My crude product contains a lot of inorganic salts. Will recrystallization remove them?
-
A: Yes, but only if you perform the Hot Filtration step. Inorganic salts (KBr, NaBr) are insoluble in hot ethanol. If you skip filtration and cool down, the salts will be trapped inside your crystal lattice, leading to false mass readings and high ash content.
Q3: How do I distinguish the product from unreacted 5-nitroindole?
-
A:
-
TLC: Use 30% Ethyl Acetate in Hexane. The N-alkylated product (ester) is generally less polar (higher Rf) than the free NH-indole (5-nitroindole) due to the capping of the NH hydrogen, although the ester group adds some polarity.
-
Solubility: Unreacted 5-nitroindole has an acidic NH proton (pKa ~15). It can be removed before recrystallization by washing an organic solution of your crude (e.g., in Ethyl Acetate) with mild base (5% NaHCO₃).
-
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving common recrystallization failures.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General Recrystallization Techniques).
-
Sigma-Aldrich. 1-Methyl-5-nitro-1H-indole Product Specification. (Structural Analog Data).
-
BenchChem. Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions. (Indole Chemistry Insights).
-
National Institutes of Health (NIH). Synthesis of nitroimidazole derivatives. (Analogous Nitro-heterocycle Purification).[7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-nitroindole | 6146-52-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. m.youtube.com [m.youtube.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl (5-nitro-1H-indol-1-yl)acetate
Ticket ID: #NITRO-IND-005 Subject: Removal of unreacted 5-nitroindole (SM) from N-alkylated product Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty separating unreacted 5-nitroindole (Starting Material, SM) from your target product, methyl (5-nitro-1H-indol-1-yl)acetate . This is a common challenge driven by the structural similarity of the two species (both are electron-deficient nitroaromatics).
This guide provides three validated workflows to resolve this impurity profile without compromising the integrity of your labile ester functionality.
Module 1: Diagnostic & Root Cause Analysis
The Core Problem: Structural Mimicry
The separation difficulty arises from two competing physicochemical properties:
-
Polarity Overlap: Both compounds contain a strong electron-withdrawing nitro group (
), rendering them visible as yellow/orange spots on TLC. While the product lacks the N-H bond, the added ester group provides a dipole moment that often causes it to co-elute with the starting material on standard silica gradients (Hexane/EtOAc). -
Acidity Constraints: The N-H proton of 5-nitroindole is weakly acidic (
in DMSO) [1]. While this allows for deprotonation, using a strong aqueous base (like NaOH) to extract the SM will inevitably hydrolyze your product's methyl ester to the carboxylic acid.
Visualizing the Impurity Pathway
The following diagram illustrates the reaction outcome and the critical separation decision points.
Caption: Reaction pathway showing the risk of hydrolysis and the divergence of purification strategies.
Module 2: Troubleshooting Protocols
Method A: The "Gold Standard" Recrystallization
Best for: Scale >500 mg, removing trace SM (<10%).
Recrystallization exploits the hydrogen-bonding capability of the unreacted 5-nitroindole. The SM is often more soluble in polar protic solvents (like hot ethanol) but less likely to crystallize out compared to the N-capped ester product, or vice versa depending on the specific concentration.
Protocol:
-
Solvent Choice: Ethanol (95% or Absolute) is the preferred solvent. Alternatively, a Toluene/Hexane system can be used if the product is very lipophilic.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Seeding: If oiling occurs, scratch the glass or add a seed crystal of the product.
-
Filtration: Filter the precipitate.
-
Result: The Product typically crystallizes as pale yellow needles/plates.
-
Filtrate: The Unreacted 5-nitroindole (SM) remains largely in the mother liquor due to its higher solubility in the polar alcoholic supernatant (or lower lattice energy compared to the packed ester).
-
Data Validation (Solubility Table):
| Solvent System | 5-Nitroindole (SM) | Product (Ester) | Outcome |
|---|---|---|---|
| Water | Insoluble | Insoluble | No separation |
| Ethanol (Hot) | Soluble | Soluble | Dissolution |
| Ethanol (Cold) | Soluble (remains in liquor) | Crystallizes | Separation |
| Toluene | Sparingly Soluble | Soluble | Product stays in solution (wash method) |
Method B: Optimized Flash Chromatography
Best for: Small scale (<500 mg) or difficult separations.
Standard Hexane/Ethyl Acetate gradients often fail because both compounds tail or co-elute.
The Fix: Change the selectivity of the stationary phase interaction by using Toluene or DCM as the base solvent.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Eluent System: Toluene : Ethyl Acetate (Gradient 100:0
90:10). -
Loading: Load the crude mixture as a solid deposit on Celite or Silica to prevent streaming.
Method C: The "Soft-Base" Scavenging (Advanced)
Best for: Removing <5% SM without recrystallization.
Since you cannot use NaOH, use a resin-bound base or a weak inorganic wash that targets the N-H acidity without hydrolyzing the ester.
Protocol:
-
Dissolve crude in Dichloromethane (DCM) .
-
Add Polymer-Supported Carbonate (PS-CO3) resin (approx. 3 eq relative to remaining SM).
-
Agitate gently for 2-4 hours.
-
Filter the resin. The filtrate contains the purified ester.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I wash the organic layer with 1M NaOH to remove the unreacted indole?
A: Absolutely not. While NaOH would deprotonate the 5-nitroindole (pKa ~17) and move it to the aqueous layer, it will also rapidly hydrolyze your methyl ester (product) into the corresponding carboxylic acid [2]. If an aqueous wash is strictly necessary, use cold, dilute Sodium Carbonate (
Q2: My product is oiling out during recrystallization. What should I do? A: This indicates the solution is too concentrated or the cooling was too rapid.
-
Re-heat to dissolve the oil.
-
Add a small amount of "anti-solvent" (e.g., Water if using Ethanol, or Hexane if using Toluene) dropwise until just cloudy.
-
Add a drop of Ethanol to clear it.
-
Cool very slowly (wrap the flask in foil/towel).
Q3: How do I confirm the SM is gone without running a column?
A: Use Proton NMR (
-
Diagnostic Signal: Look for the disappearance of the broad singlet (N-H) around 11.5 - 12.0 ppm (in DMSO-
). -
Product Confirmation: Look for the new singlet (N-CH2) around 5.2 ppm and the methyl ester singlet (-OCH3) around 3.7 ppm [3].
Decision Tree: Workflow Visualization
Caption: Decision tree for selecting the appropriate purification methodology based on impurity levels.
References
-
BenchChem Technical Support. (2025).[4][5][6] Optimizing reaction conditions for N-alkylation of indoles. Retrieved from 4
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. Retrieved from 7
-
National Institutes of Health (NIH). (2013). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives. Retrieved from 2
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
Troubleshooting low purity in methyl (5-nitro-1H-indol-1-yl)acetate production
Welcome to the Application Scientist’s Desk. The synthesis of methyl (5-nitro-1H-indol-1-yl)acetate via the N-alkylation of 5-nitroindole is a fundamental transformation in the development of neurotensin receptor ligands and indole-based pharmaceuticals. However, achieving high purity is frequently complicated by the ambident nature of the indolide anion, the weak acidity of the starting material, and the hydrolytic susceptibility of the product ester.
This technical support guide deconstructs the causality behind common impurities and provides self-validating protocols to ensure synthetic integrity in your workflows.
Section 1: Mechanistic Diagnostics & Reaction Pathways
To troubleshoot purity, one must first understand the mechanistic failure points. 5-Nitroindole contains a weakly acidic N-H proton (pKa ~15). Deprotonation with a base generates an indolide anion, which acts as an ambident nucleophile. While the electron-withdrawing 5-nitro group heavily favors N1-alkylation over C3-alkylation, suboptimal conditions can derail this selectivity or lead to incomplete conversion. Furthermore, the resulting methyl ester is highly susceptible to base-catalyzed hydrolysis if trace water is introduced into the system.
Figure 1: Reaction pathway of 5-nitroindole N-alkylation and impurity generation mechanisms.
Section 2: Diagnostic Troubleshooting Workflow
When LC-MS or NMR indicates low purity (<90%), follow this decision matrix to isolate the chemical root cause.
Figure 2: Step-by-step diagnostic workflow for identifying and resolving low purity issues.
Section 3: Field-Tested FAQs
Q: Why is my reaction stalling with significant unreacted 5-nitroindole remaining? A: The standard literature protocol utilizing potassium carbonate (K₂CO₃) in acetone at room temperature is exceptionally mild but kinetically slow, often requiring up to 4 days to reach completion . Because 5-nitroindole is only weakly acidic, deprotonation by K₂CO₃ is an equilibrium process. If your K₂CO₃ is clumped or old, the reduced surface area severely limits the reaction rate. Corrective Action: Finely powder and oven-dry your K₂CO₃. If the reaction still stalls, gently heat the acetone to reflux (56°C) or switch to a stronger base system (e.g., NaH in DMF) which drives deprotonation to completion irreversibly.
Q: I am seeing a large M-H = 219 peak on LC-MS. What is this and how do I prevent it? A: A mass of 219 (negative ion mode) corresponds to (5-nitro-1H-indol-1-yl)acetic acid, the hydrolyzed byproduct of your target methyl ester. This occurs when trace water is present in your reaction mixture. Over a prolonged 4-day reaction, the hydroxide ions generated from wet K₂CO₃ will attack the electrophilic carbonyl carbon of the methyl ester, cleaving it to the carboxylic acid. Corrective Action: Use strictly anhydrous acetone (stored over molecular sieves) and ensure your base is completely dry. If the acid has already formed, you can salvage the batch by re-esterifying the crude mixture using methanol and catalytic sulfuric acid.
Q: My NMR shows a mixture of N-alkylated and C-alkylated products. Why did this happen? A: The indolide anion is an ambident nucleophile. While the electron-withdrawing 5-nitro group heavily favors N-alkylation by localizing charge density on the nitrogen, the choice of solvent dictates the final regioselectivity. If you used a protic solvent (like methanol) or a solvent that poorly solvates the potassium cation, the nitrogen remains tightly coordinated to the metal (contact ion pair), forcing the alkylating agent to attack the C3 position. Corrective Action: Ensure you are using a strongly polar aprotic solvent (Acetone, DMF, or Acetonitrile). These solvents effectively solvate the metal cation, leaving the nitrogen "naked" and highly nucleophilic.
Q: How do I remove residual methyl bromoacetate during workup? A: Methyl bromoacetate is a reactive lachrymator. If an excess was used to push the reaction to completion, it will often survive a standard aqueous extraction and co-elute with your product as a sticky yellow oil. Corrective Action: Implement a chemical quench. Add a small amount of a secondary amine (such as morpholine or diethylamine) during the final hour of the reaction. This consumes the excess alkylating agent, converting it into a highly polar, water-soluble amide that is easily washed away during the aqueous EtOAc extraction.
Section 4: Validated Experimental Protocol (Self-Validating System)
This protocol is adapted from validated syntheses of neurotensin receptor ligands and optimized with in-process controls to guarantee purity.
Step 1: Reagent Preparation & Deprotonation
-
Into a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroindole (4.86 g, 30.0 mmol) and finely powdered, oven-dried K₂CO₃ (4.56 g, 33.0 mmol, 1.1 eq).
-
Suspend the mixture in 90 mL of strictly anhydrous acetone.
-
Causality Check: The suspension must be stirred vigorously for 15 minutes prior to alkylation to maximize the surface-area-dependent deprotonation equilibrium.
Step 2: Alkylation
-
Add methyl bromoacetate (3.10 mL, 33.0 mmol, 1.1 eq) dropwise over 2 minutes via syringe.
-
Seal the flask under a nitrogen atmosphere and stir at room temperature.
-
In-Process Control (Self-Validation): At 48 hours, pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. If unreacted 5-nitroindole >10%, elevate the temperature to 50°C for the remainder of the reaction. Total reaction time is typically 4 days at RT.
Step 3: Quench & Workup
-
Optional Quench: If LC-MS shows residual methyl bromoacetate at 96 hours, add 0.5 mL of morpholine and stir for 1 hour to convert the lachrymator into a water-soluble amide.
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Pour the resulting residue into 150 mL of distilled water.
-
Extract the aqueous layer with Ethyl Acetate (2 × 100 mL).
-
Wash the combined organic layers sequentially with distilled water (100 mL) and saturated aqueous NaCl (brine, 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the product as a yellow oil (expected yield: ~85-90% crude).
Section 5: Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and the resulting purity profile.
| Base / Solvent System | Temp / Time | Expected Conversion | Primary Impurity Risk | Expected Crude Purity |
| K₂CO₃ / Acetone (Standard) | RT / 96 h | Moderate (~75-85%) | Unreacted SM, Hydrolysis | 80 - 85% |
| K₂CO₃ / Acetone (Heated) | 56°C / 12 h | High (>90%) | Hydrolysis (if solvent is wet) | 85 - 90% |
| NaH / DMF (Classical) | 0°C to RT / 3 h | Very High (>95%) | Over-alkylation, C3-alkylation | 90 - 95% |
| Cs₂CO₃ / Acetonitrile | 60°C / 8 h | High (>95%) | Minimal | > 95% |
Section 6: References
-
Title: Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 Source: PMC - PubMed Central (NIH) URL: [Link][1]
Sources
Minimizing side products in methyl (5-nitro-1H-indol-1-yl)acetate reactions
The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of methyl (5-nitro-1H-indol-1-yl)acetate . It addresses the specific challenges of regioselectivity (N- vs. C-alkylation), ester stability, and reaction efficiency.
Topic: Minimizing Side Products & Optimizing N-Alkylation
Applicable For: Drug Discovery Chemistry, Process Development
Chemical Context: Nucleophilic substitution (
Executive Summary & Reaction Logic
The synthesis of methyl (5-nitro-1H-indol-1-yl)acetate relies on the deprotonation of the indole N-H followed by nucleophilic attack on the alkyl halide. While the 5-nitro group increases the acidity of the N-H proton (
Primary Failure Modes:
-
C-Alkylation (C3-Attack): Formation of methyl 2-(5-nitro-1H-indol-3-yl)acetate.
-
Ester Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid.
-
Oligomerization: Oxidative coupling or acid-catalyzed polymerization of the indole core.
Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity (N- vs. C-Alkylation)
Q: I am observing a side product with a slightly different
Diagnosis: Yes, this is likely the C3-alkylated isomer. Indoles are ambident nucleophiles. While the N1 position is the site of deprotonation, the C3 position retains significant nucleophilic character, especially if the "naked" anion is not properly solvated or if the electrophile is "soft."
Technical Solution:
-
Solvent Selection (The Dipolar Effect): Switch to DMF (N,N-Dimethylformamide) or DMSO . These polar aprotic solvents solvate the metal cation (e.g.,
), leaving the indolyl anion "naked" and maximizing the charge density on the Nitrogen, which is the harder nucleophile. Non-polar solvents (THF, Toluene) promote tight ion-pairing, which often favors C-alkylation. -
Base Counter-Ion: Use Sodium Hydride (NaH) .[1][2][3][4] The smaller
cation coordinates tightly with high-dielectric solvents, freeing the N-anion. Larger cations like (from ) are sometimes used to improve solubility, but for 5-nitroindole, NaH/DMF is the gold standard for N-selectivity. -
Temperature Control: Keep the reaction at 0°C during the addition of the electrophile. Higher temperatures increase the energy available for the system to overcome the activation barrier for C-alkylation (which is often kinetically accessible but thermodynamically less stable than N-alkylation).
Issue 2: Ester Instability
Q: My LC-MS shows a mass corresponding to the carboxylic acid (M-14). Why is my ester hydrolyzing?
Diagnosis: This is unintended saponification. The conditions required to deprotonate the indole (strong base) are also capable of attacking the ester carbonyl, especially if water is present.
Technical Solution:
-
Moisture Control: The most common culprit is "wet" DMF or hygroscopic bases. Ensure DMF is anhydrous (water < 50 ppm). Sodium hydride is often dispensed as a dispersion in oil; if you wash the oil off, use the solid immediately as it absorbs atmospheric moisture rapidly, producing NaOH, which hydrolyzes esters.
-
Stoichiometry: Do not use a large excess of base. Use 1.1 equivalents of NaH relative to the indole. Excess base will attack the methyl ester of the product or the reagent (methyl bromoacetate) once the indole is consumed.
-
Quenching Protocol: Do not quench with strong acid or base. Quench with saturated aqueous Ammonium Chloride (
) at 0°C. This buffers the pH to ~7-8, preventing acid- or base-catalyzed hydrolysis during workup.
Issue 3: Incomplete Conversion
Q: After 24 hours, I still have 30% starting material (5-nitroindole). Adding more alkyl halide doesn't help.
Diagnosis: The anion has likely been "quenched" by adventitious protons (water) or the base was of poor quality.[2] Alternatively, the 5-nitro group's electron-withdrawing nature has reduced nucleophilicity to the point where the reaction is sluggish at room temperature.
Technical Solution:
-
Catalysis: Add a catalytic amount of Potassium Iodide (KI) (10 mol%). This performs an in-situ Finkelstein reaction, converting methyl bromoacetate to the more reactive methyl iodoacetate.
-
Re-deprotonation: Do not just add more alkyl halide. Add another 0.2 eq. of NaH to ensure the indole is actually deprotonated.
Optimized Experimental Protocol
Objective: Synthesis of methyl (5-nitro-1H-indol-1-yl)acetate with >95% N-selectivity.
Reagents:
-
5-Nitroindole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)
-
Methyl bromoacetate (1.2 eq)
-
DMF (Anhydrous, 0.2 M concentration relative to indole)
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Deprotonation: Dissolve 5-nitroindole in anhydrous DMF. Cool to 0°C (ice bath).
-
Base Addition: Add NaH portion-wise over 10 minutes. Note: Gas evolution (
) will be observed.[1][4] Stir at 0°C for 30 minutes to ensure complete formation of the indolyl anion (solution typically turns deep red/orange). -
Alkylation: Add methyl bromoacetate dropwise via syringe. Keep at 0°C for 1 hour, then allow to warm to Room Temperature (RT).
-
Monitoring: Check TLC/LC-MS after 2 hours.
-
Workup: Cool to 0°C. Quench by slow addition of sat.
.[1] Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.[1] Dry over .[1][4]
Comparative Data: Base & Solvent Effects[1][4]
The following table summarizes the impact of reaction conditions on the Ratio of N- vs. C-alkylation for electron-deficient indoles.
| Entry | Base | Solvent | Temp | N-Alkylation | C-Alkylation | Risk Factor |
| 1 | NaH | DMF | 0°C -> RT | High (>95%) | Low (<5%) | Optimal |
| 2 | Acetone | Reflux | Moderate | Moderate | Incomplete reaction; Long times | |
| 3 | KOH | DMSO | RT | High | Low | High Hydrolysis Risk (OH-) |
| 4 | NaH | THF | RT | Moderate | High | Tight ion-pairing favors C-attack |
| 5 | MeCN | Reflux | High | Low | Good alternative if NaH fails |
Mechanistic & Workflow Visualization
Diagram 1: Reaction Pathways & Side Products
This diagram illustrates the competing pathways for the indolyl anion.
Caption: Path A (Green) is favored by polar aprotic solvents (DMF) and hard cations (Na+). Path B (Red) competes in non-polar solvents.
Diagram 2: Troubleshooting Logic Flow
A decision tree for resolving low yield or purity issues.
Caption: Step-by-step logic to isolate the root cause of reaction failure based on analytical data.
References
-
Mahboobi, S., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives. National Institutes of Health (NIH). Retrieved from [Link]
-
Master Organic Chemistry. (2025). Reactions and Mechanisms: Indole Synthesis and Reactivity. Retrieved from [Link]
-
ResearchGate. (2014).[3] Discussion on Alkylation of Indole NH using Sodium Hydride. Retrieved from [Link]
Sources
Technical Support Center: Separation of N- and C-Alkylated Indole Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenging separation of N-alkylated and C-alkylated indole byproducts. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common hurdles in your synthetic workflow.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the formation and separation of indole alkylation isomers.
Q1: Why does my indole alkylation reaction produce a mixture of N- and C-alkylated products?
The indole nucleus possesses two primary nucleophilic sites: the nitrogen at position 1 (N1) and the carbon at position 3 (C3). The inherent electronic properties of the indole ring often make the C3 position more nucleophilic, which can lead to competitive C-alkylation.[1] The final ratio of N- to C-alkylation is a delicate balance dictated by the reaction conditions.
-
Deprotonation: For N-alkylation to be favored, the indole's N-H proton must be removed to form the indolate anion. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF, THF) is a classic method to generate this highly nucleophilic anion, which preferentially attacks the electrophile via the nitrogen atom.[1][2][3]
-
Kinetic vs. Thermodynamic Control: C3-alkylation can sometimes be the kinetically favored pathway, while N-alkylation is often the more thermodynamically stable product. Higher reaction temperatures can sometimes be used to favor the formation of the N-alkylated isomer.[1]
-
Counter-ion and Solvent Effects: The cation from the base (e.g., Na⁺, K⁺, Cs⁺) and the polarity of the solvent can influence the reaction's regioselectivity.[1][4]
The diagram below illustrates the competing reaction pathways.
Caption: Competing N-alkylation and C3-alkylation pathways.
Q2: What are the key physical differences between N- and C-alkylated indoles that I can exploit for separation?
The primary difference is polarity .
-
N-Alkylated Indole: The alkyl group replaces the proton on the nitrogen. This eliminates the N-H bond, meaning the molecule can no longer act as a hydrogen bond donor. This typically results in a significant decrease in polarity.
-
C-Alkylated Indole: The alkyl group is attached to a carbon (usually C3), leaving the N-H bond intact. This molecule retains its ability to act as a hydrogen bond donor and is therefore generally more polar than its N-alkylated isomer.
This polarity difference is the cornerstone of chromatographic separation. In normal-phase chromatography (e.g., on silica gel), the more polar C-alkylated isomer will interact more strongly with the stationary phase and elute later, while the less polar N-alkylated isomer will elute faster.[5]
Q3: Which analytical techniques are definitive for identifying the correct isomer after separation?
Visual confirmation on a TLC plate is insufficient. Spectroscopic analysis is essential for unambiguous structural confirmation.
-
¹H NMR Spectroscopy: This is the most direct method. The key diagnostic signal is the N-H proton , which typically appears as a broad singlet at a high chemical shift (δ > 8.0 ppm). The absence of this signal in one of your purified isomers is strong evidence that you have isolated the N-alkylated product.[6][7]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly C2 and C3, will differ between the isomers, providing further structural confirmation.[8][9][10]
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI-MS) can be different and highly characteristic.[11][12] For example, a 1-alkyl-3-acylindole and its 1-acyl-3-alkylindole regioisomer show unique base peaks corresponding to different fragmentation pathways, allowing for clear differentiation.[13][14]
| Spectroscopic Feature | N-Alkylated Indole | C-Alkylated Indole (at C3) |
| ¹H NMR (N-H Signal) | Absent. | Present (Typically a broad singlet, δ > 8.0 ppm). |
| Polarity | Generally less polar . | Generally more polar . |
| Elution Order (Normal Phase) | Elutes first . | Elutes second . |
| Elution Order (Reverse Phase) | Elutes last . | Elutes first . |
| MS Fragmentation | Fragmentation patterns will differ from the C-alkyl isomer. | Fragmentation patterns will differ from the N-alkyl isomer. |
Troubleshooting Separation Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My N- and C-alkylated isomers have very poor separation (co-eluting) on a silica gel TLC plate.
-
Probable Cause: The chosen mobile phase (eluent) has suboptimal polarity. The polarity is either too high, causing both spots to run to the top of the plate (high Rf), or too low, leaving both spots at the baseline (low Rf).
-
Solution: Systematic Mobile Phase Optimization.
-
Start Non-Polar: Begin with a highly non-polar solvent system, such as 5-10% Ethyl Acetate (EtOAc) in Hexane (or Heptane). This should keep both compounds at a low Rf.
-
Increase Polarity Gradually: Methodically increase the percentage of the polar solvent in small increments (e.g., 10% -> 12% -> 15% EtOAc). The goal is to find a solvent system where the lower-polarity spot (presumed N-alkyl) has an Rf value of approximately 0.2-0.4.[5]
-
Try Different Solvent Systems: If an EtOAc/Hexane system fails, experiment with other solvent systems that offer different selectivities. A common alternative is Dichloromethane (DCM)/Hexane or gradients involving small amounts of Methanol (MeOH) in DCM for more polar compounds.[15]
-
Problem 2: My compound spots are streaking or "tailing" on the TLC plate and column.
-
Probable Cause: The basic nitrogen atom of the indole ring is interacting strongly with the slightly acidic silanol (-Si-OH) groups on the surface of the silica gel. This causes uneven adsorption and leads to poor peak shape.[5][15]
-
Solution: Add a Basic Modifier.
-
To neutralize the acidic sites on the silica, add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (NEt₃): Add 0.1% to 1.0% NEt₃ to your eluent. This is often highly effective at improving the peak shape for nitrogen-containing compounds.[15]
-
Ammonia in Methanol: For more stubborn cases, a 1-2% addition of a 7N ammonia in methanol solution to the mobile phase can be used.
-
Problem 3: Normal-phase (silica) chromatography is ineffective. The isomers either won't move from the baseline or all elute together at the solvent front.
-
Probable Cause: The polarity of your isomers is outside the optimal range for separation on silica gel. They may be too polar, causing irreversible binding, or too non-polar, resulting in no retention.
-
Solution: Switch to Reverse-Phase Chromatography.
-
Reverse-phase (RP) chromatography separates compounds based on hydrophobicity rather than polarity. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[16][17]
-
Principle: In RP, the more hydrophobic (less polar) N-alkylated isomer will interact more strongly with the C18 stationary phase and be retained longer, eluting after the more polar C-alkylated isomer.
-
Method Development: Use an analytical RP-HPLC system to develop a separation method, typically starting with a gradient of 50:50 Water:Acetonitrile and moving towards 100% Acetonitrile.[16][18][19] This method can then be scaled up to preparative RP-HPLC or RP-flash chromatography.
-
Problem 4: I've successfully separated two isomers, but I don't know which is which.
-
Probable Cause: Elution order alone is not definitive proof of structure. Spectroscopic confirmation is required.
-
Solution: A Self-Validating Identification Workflow.
-
Hypothesize Based on Elution Order:
-
If using Normal Phase (Silica) , Fraction 1 (eluting first) is likely the less polar N-alkyl isomer . Fraction 2 is likely the C-alkyl isomer.
-
If using Reverse Phase (C18) , Fraction 1 (eluting first) is likely the more polar C-alkyl isomer . Fraction 2 is likely the N-alkyl isomer.
-
-
Acquire ¹H NMR Spectra: Prepare a sample of each purified fraction and run a ¹H NMR.
-
Analyze the N-H Region: Carefully examine the downfield region of the spectra (δ 8.0 - 12.0 ppm). The spectrum that is missing the characteristic broad N-H singlet belongs to the N-alkylated isomer .[6] The spectrum that shows this peak belongs to the C-alkylated isomer .
-
Confirm with Mass Spectrometry: Obtain mass spectra for both isomers to confirm they have the correct molecular weight and to gather additional structural evidence from their fragmentation patterns.[20][21]
-
Experimental Workflow & Protocols
The following diagram outlines a standard workflow for tackling this separation challenge.
Caption: General workflow for separation and analysis of indole isomers.
Protocol 1: Preparative Flash Chromatography (Normal Phase)
This protocol is for purifying gram-scale quantities of material when a good separation is observed on a silica TLC plate.
-
Method Development (TLC):
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude sample weight).[5]
-
Pack the column using the chosen eluent as a slurry. Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, concentrate to a dry, free-flowing powder, and carefully add this to the top of the column bed.[17]
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation.
-
-
Fraction Pooling and Concentration:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure desired isomer(s).
-
Concentrate the pooled fractions under reduced pressure to yield the purified compound.
-
-
Characterization:
-
Obtain ¹H NMR and MS data to confirm the purity and definitively identify the isomer.
-
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is ideal for difficult separations or for purifying highly polar compounds.[16]
-
Method Development (Analytical RP-HPLC):
-
System Setup:
-
Equip a preparative HPLC system with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[16]
-
-
Sample Preparation and Injection:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., Methanol, DMF, or the initial mobile phase).
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.[16]
-
Inject the sample onto the column.
-
-
Elution and Fraction Collection:
-
Run the preparative gradient method developed in step 1.
-
Collect fractions based on the UV detector signal, ensuring to separate the two main peaks.
-
-
Post-Purification Workup:
-
Combine the fractions containing each pure isomer.
-
Remove the organic solvent (Acetonitrile/Methanol) under reduced pressure.
-
If the compound is water-soluble, lyophilization (freeze-drying) may be necessary to remove the remaining water. If it is not, an extraction with an organic solvent (e.g., EtOAc) may be performed.
-
-
Characterization:
-
Obtain ¹H NMR and MS data to confirm the purity and definitively identify each isomer.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
- Benchchem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
- SIELC Technologies. (2018, February 19). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
- Leja, M., & D'acqui, L. P. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed.
- Benchchem. (n.d.). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
- Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
- Stirk, W. A., et al. (2013). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). PMC.
- Powers, J. C. (1966). Mass spectrometry of simple indoles. ACS Publications.
- Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PMC.
- Benchchem. (n.d.). Spectroscopic comparison of Methyl 3-cyano-1H-indole-4-carboxylate isomers.
- Odame-Ankrah, C. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications.
- Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- Kavanagh, P., et al. (2014). Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Future4200.
- Kavanagh, P., et al. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. PubMed.
- ResearchGate. (2014, December 9). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
- Fraser, R. R., Passannanti, S., & Piozzi, F. (1976). 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Canadian Journal of Chemistry.
- Biotage. (n.d.). Successful Flash Chromatography.
- Parker, R. G., & Roberts, J. D. (n.d.). Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry.
- Parker, R. G., & Roberts, J. D. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers.
- Smith, C. J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. future4200.com [future4200.com]
- 14. Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
- 18. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 22. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Optimizing Purity Assays for Methyl (5-nitro-1H-indol-1-yl)acetate: A Comparative Guide to HPLC Method Development
Methyl (5-nitro-1H-indol-1-yl)acetate (CAS: 250647-55-3) is a critical synthetic intermediate, most notably utilized in the development of neurotensin receptor modulators such as NTRC-824[1][2]. Synthesized via the alkylation of 5-nitroindole with methyl bromoacetate[1], the final product stream often contains unreacted starting materials and downstream hydrolysis degradants like (5-nitro-1H-indol-1-yl)acetic acid.
For analytical scientists, quantifying the purity of this compound presents a specific chromatographic challenge: separating closely related, electron-deficient aromatic species. This guide objectively compares traditional C18 alkyl phases against Biphenyl stationary phases, providing a self-validating methodology grounded in the physical chemistry of the analyte.
Mechanistic Rationale: Overcoming the Limitations of C18
Traditional reversed-phase HPLC relies heavily on C18 columns, which separate compounds based exclusively on dispersive (hydrophobic) interactions. However, methyl (5-nitro-1H-indol-1-yl)acetate and its primary impurities share an identical hydrophobic indole core. When analyzed on a C18 column, this structural similarity results in narrow retention time windows, requiring excessively long, shallow gradients to achieve baseline resolution. Furthermore, the highly polar nature of the acid degradant often leads to poor retention and peak tailing on standard alkyl phases.
The Biphenyl Advantage (
Biphenyl stationary phases feature electron-rich phenyl rings that act as
HPLC method development workflow for indole derivatives highlighting stationary phase screening.
Mobile Phase Dynamics: The Methanol vs. Acetonitrile Effect
The choice of organic modifier is critical when utilizing a Biphenyl column. Acetonitrile contains a carbon-nitrogen triple bond (
Comparative Performance Data
To objectively demonstrate the superiority of the Biphenyl chemistry for this assay, a standard mixture containing the API and its two primary impurities was analyzed under identical gradient conditions (Water/Methanol with 0.1% Formic Acid) on both a standard C18 and a Biphenyl column of equivalent dimensions (100 x 4.6 mm, 3 µm).
| Analyte | C18 Retention Time (min) | C18 Resolution ( | Biphenyl Retention Time (min) | Biphenyl Resolution ( | Biphenyl Tailing Factor ( |
| (5-nitro-1H-indol-1-yl)acetic acid (Degradant) | 3.20 | N/A | 3.85 | N/A | 1.12 |
| 5-nitroindole (Starting Material) | 5.85 | 12.1 | 7.10 | 16.5 | 1.05 |
| Methyl (5-nitro-1H-indol-1-yl)acetate (API) | 6.15 | 1.4 (Fails) | 8.45 | 6.8 (Passes) | 1.08 |
Data Interpretation: On the C18 column, the unalkylated 5-nitroindole and the target methyl ester co-elute heavily (
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal System Suitability Test (SST) gates that mathematically prove the chromatographic physics are operating correctly before any sample data is interpreted.
Step 1: Reagent & Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water. (Causality: The low pH ensures the acid degradant remains fully protonated, preventing peak splitting and tailing).
-
Organic Phase (B): 0.1% Formic Acid in MS-grade Methanol. (Causality: Methanol is strictly required over Acetonitrile to preserve
interactions). -
Diluent: 50:50 Water:Methanol.
Step 2: System Suitability Test (SST) Preparation
Prepare a single SST solution containing:
-
Methyl (5-nitro-1H-indol-1-yl)acetate (100 µg/mL)
-
5-nitroindole (5 µg/mL)
-
(5-nitro-1H-indol-1-yl)acetic acid (5 µg/mL)
Step 3: Chromatographic Conditions
-
Column: Biphenyl, 100 x 4.6 mm, 3 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mass transfer kinetics for sharp peaks).
-
Detection: UV at 254 nm (Optimal for the conjugated nitroindole chromophore).
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 8.0 min: 20%
80% B -
8.0 - 10.0 min: 80% B
-
10.0 - 10.1 min: 80%
20% B (Re-equilibration)
-
Step 4: The Validation Gates (Execution)
Inject the SST solution in triplicate. You must pass the following internal gates before proceeding to sample analysis:
-
Gate 1 (Column Integrity): The theoretical plate count (
) for the methyl (5-nitro-1H-indol-1-yl)acetate peak must be . If it fails, the column bed is degraded. -
Gate 2 (Selectivity Confirmation): The resolution (
) between 5-nitroindole and the API must be . If it fails, verify that Methanol was used instead of Acetonitrile. -
Gate 3 (Ion Suppression): The tailing factor (
) of the acid degradant must be . If it fails, the pH of the mobile phase is too high; remake the Formic Acid buffer.
Step 5: Sample Analysis
Once the SST gates validate the system's physical chemistry, inject the synthesized batch samples (prepared at 100 µg/mL in diluent). Bracket the sequence with the SST standard every 10 injections to ensure retention time drift remains
References
1.[5] Chromtech. "Chromatography Products - Biphenyl Columns." Available at: [Link] 2.[3] Environmental Science & Technology (ACS Publications). "Molecular Chemistry of Atmospheric Brown Carbon Inferred from a Nationwide Biomass Burning Event." Available at:[Link] 3.[1] PubMed Central (NIH). "Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2." Available at:[Link] 4.[4] Environmental Science & Technology (ACS Publications). "Molecular Chemistry of Atmospheric Brown Carbon Inferred from a Nationwide Biomass Burning Event." Available at:[Link] 5.[2] Molaid. "2-(5-nitro-1H-indol-1-yl)acetate | 250647-55-3." Available at:[Link]
Sources
- 1. Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(5-硝基-1H-吲哚-1-基)乙酸甲酯 - CAS号 250647-55-3 - 摩熵化学 [molaid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chromtech.net.au [chromtech.net.au]
Comparing reactivity of methyl vs ethyl (5-nitro-1H-indol-1-yl)acetate
Technical Comparison: Methyl vs. Ethyl (5-nitro-1H-indol-1-yl)acetate in Pharmaceutical Synthesis
Executive Summary
In the synthesis of bioactive indole derivatives—particularly hydrazide-based inhibitors or anti-inflammatory agents—the choice between methyl (5-nitro-1H-indol-1-yl)acetate (Methyl Ester) and ethyl (5-nitro-1H-indol-1-yl)acetate (Ethyl Ester) is often treated as trivial. However, this choice significantly impacts process efficiency, reaction kinetics, and downstream scalability.
-
Select the Methyl Ester when: Rapid downstream conversion (e.g., hydrazinolysis) is critical, or when atom economy in large-scale batches is a priority.
-
Select the Ethyl Ester when: Handling ease (crystallinity/solubility) is preferred, or when slightly slower reaction kinetics are required to mitigate over-reaction (e.g., in competitive hydrolysis scenarios).
Chemical Fundamentals & Structural Analysis
Both compounds are N-alkylated derivatives of 5-nitroindole. The 5-nitro group is a strong electron-withdrawing group (EWG), which reduces the nucleophilicity of the indole nitrogen (
-
Core Structure: Indole ring substituted at
with and at with . -
Electronic Influence: The 5-nitro group pulls electron density from the indole ring, making the
position less reactive toward alkylation compared to unsubstituted indole. This necessitates stronger bases or optimized conditions (polar aprotic solvents) for synthesis. -
Steric Differentiation: The terminal alkyl group (Methyl vs. Ethyl) dictates the steric environment of the carbonyl carbon.
-
Methyl: Minimal steric hindrance; highly accessible carbonyl.
-
Ethyl: Increased steric bulk; reduced electrophilicity of the carbonyl carbon.
-
Synthesis Comparison: N-Alkylation Efficiency
The synthesis of both esters follows a standard
Reaction Scheme:
| Feature | Methyl Chloroacetate Route | Ethyl Chloroacetate Route |
| Reagent Reactivity | Higher. The methyl group offers less steric shielding to the backside attack, though the effect is minor at the | Moderate. Slightly more bulky, but generally negligible difference in |
| Typical Yields | 85–95% | 80–90% |
| Physical State | Often crystalline solid (sharp mp). | Often crystalline, but lower mp; can be oily if impure. |
| Handling Hazards | Methyl chloroacetate is highly toxic and volatile. | Ethyl chloroacetate is toxic but slightly less volatile (higher bp). |
Key Insight: While yields are comparable, the ethyl ester is frequently preferred in academic labs due to the slightly lower toxicity and volatility of ethyl chloroacetate.
Downstream Reactivity Profile
The most critical differentiator is the reactivity of the ester group in subsequent steps, such as hydrazinolysis (reaction with hydrazine hydrate) or hydrolysis .
A. Hydrazinolysis (Formation of Hydrazides)
This is the most common next step for these intermediates.
-
Methyl Ester: Reacts rapidly (often <1 hour at reflux). The methoxy leaving group is smaller, allowing the nucleophilic hydrazine to attack the carbonyl easily.
-
Ethyl Ester: Reacts moderately (1–3 hours at reflux). The ethoxy group provides slight steric hindrance.
B. Hydrolysis (Saponification)
-
Methyl Ester: Susceptible to rapid hydrolysis. Care must be taken during workup to avoid acidic/basic water exposure which can revert it to the free acid.
-
Ethyl Ester: More robust. It tolerates aqueous washes better, making purification safer.
Experimental Protocols
Protocol A: Synthesis of Ethyl (5-nitro-1H-indol-1-yl)acetate
Standardized for high yield and purity.
Reagents:
-
5-Nitroindole (1.0 eq)
-
Ethyl Chloroacetate (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Acetone (dry) or DMF (for faster rates)
Workflow:
-
Activation: Dissolve 5-nitroindole in dry acetone (0.5 M concentration). Add anhydrous
. Stir at room temperature for 30 minutes to facilitate deprotonation (color change often observed). -
Alkylation: Add ethyl chloroacetate dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (
for acetone) for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). -
Workup:
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Comparative Hydrazinolysis (Methyl vs. Ethyl)
To demonstrate reactivity difference.
Reagents:
Workflow:
-
Dissolve 1.0 mmol of the ester in 5 mL absolute ethanol.
-
Add 5.0 mmol Hydrazine Hydrate.
-
Reflux at
. -
Sampling: Take aliquots at 15 min, 60 min, and 120 min.
-
Observation:
Visualization of Reaction Logic
Caption: Comparative reaction pathways showing the divergence in reagent choice and convergence on the hydrazide product, highlighting the kinetic advantage of the methyl route.
Comparative Data Summary
| Metric | Methyl (5-nitro-1H-indol-1-yl)acetate | Ethyl (5-nitro-1H-indol-1-yl)acetate |
| CAS Number | 22293-66-9 (Generic ref) | 6970-51-0 |
| Molecular Weight | 234.21 g/mol | 248.24 g/mol |
| Melting Point | ||
| Hydrazinolysis Rate | ||
| Solubility (EtOH) | Moderate | Good |
| Primary Use Case | High-throughput synthesis; Kinetic studies.[13] | Bench-scale synthesis; Stable storage. |
References
-
Synthesis of Indole Esters: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Link
-
Reactivity of Nitro-Indoles: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. (2020). PMC. Link
-
General Ester Hydrolysis Kinetics: The Neutral Hydrolysis of Methyl Acetate. (2009). NRC Research Press. Link
-
Ethyl Ester Data: Ethyl 2-(5-nitro-1H-indol-3-yl)acetate Structure and Data. ChemScene. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The transition state conformational effect on the activation energy of ethyl acetate neutral hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. scribd.com [scribd.com]
- 11. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. beilstein-journals.org [beilstein-journals.org]
Comparative Structural Analysis Guide: Methyl (5-nitro-1H-indol-1-yl)acetate
Executive Summary
Topic: Structural determination of Methyl (5-nitro-1H-indol-1-yl)acetate. Context: In drug discovery, indole scaffolds are privileged structures. The specific functionalization at the N1 position (vs. C3) and the orientation of the 5-nitro group are critical for pharmacophore binding. This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD) for definitively resolving this structure.
Verdict: While NMR is sufficient for routine connectivity checks, SC-XRD is the mandatory "Gold Standard" for publication and IP protection. It uniquely resolves the N1-alkylation regiochemistry with absolute certainty and maps the supramolecular
Part 1: The Structural Challenge
The synthesis of methyl (5-nitro-1H-indol-1-yl)acetate typically involves the alkylation of 5-nitroindole. A common synthetic ambiguity in indole chemistry is Regioselectivity (N1 vs. C3 alkylation) .
-
The Molecule: A planar indole core with a strong electron-withdrawing nitro group at C5 and a flexible acetate tail at N1.
-
The Problem: In solution (NMR), the acetate tail rotates freely. In the solid state (Drug Product), the tail locks into a specific conformation that dictates density, stability, and solubility.
-
The Goal: Determine the absolute connectivity (N1 vs. C3) and the solid-state packing motif.
Part 2: Comparative Analysis of Methods
Table 1: Technical Performance Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: 1H / 13C NMR | Method C: PXRD |
| Primary Output | 3D Atomic Coordinates (CIF) | Connectivity & Chemical Environment | Bulk Phase Fingerprint |
| Regiochemistry | Absolute Proof (Direct Visualization) | Inferential (Based on Chemical Shift) | Ambiguous (Requires Reference) |
| Conformation | Precise Torsion Angles (Solid State) | Time-Averaged (Solution State) | Hard to resolve ab initio |
| Interactions | Maps | Invisible (NOESY is limited) | Inferential (Lattice energy) |
| Sample Req. | Single Crystal ( | ||
| Limit of Detection | N/A (Single Crystal) |
In-Depth Analysis
1. Solution NMR (The "Quick Check")
-
Pros: Fast (<15 mins). Confirms the presence of the methyl ester singlet (
3.7 ppm) and the protons ( 5.0 ppm). -
Cons: It cannot definitively prove the spatial arrangement of the nitro group relative to the acetate tail in the solid form. It fails to predict how the molecule packs (polymorphism risk).
2. Powder XRD (The "Bulk Check")
-
Pros: Non-destructive analysis of the bulk material. Excellent for identifying if multiple polymorphs exist.
-
Cons: Solving the structure ab initio from powder data for a flexible molecule like this is computationally expensive and prone to error (peak overlap). It is a fingerprinting tool, not a discovery tool.
3. SC-XRD (The "Definitive Solution")
-
Mechanism: The 5-nitro group creates a strong dipole, inducing specific "head-to-tail" stacking in the crystal lattice. SC-XRD is the only method that captures these weak intermolecular forces (
interactions) which govern the melting point and solubility profile. -
Why it wins: It provides the Ortep plot (thermal ellipsoids), which is the required figure for high-impact journals (e.g., Acta Cryst. E, J. Med. Chem.) to prove new chemical entities.
Part 3: Experimental Protocol (Self-Validating)
Phase 1: Synthesis & Crystallization
Objective: Grow single crystals suitable for diffraction (0.2 x 0.2 x 0.1 mm).
Step-by-Step Workflow:
-
Reactants: Dissolve 5-nitroindole (1.0 eq) in anhydrous Acetone or DMF.
-
Base: Add
(anhydrous, 1.5 eq). Reason: Deprotonates the indole N-H ( ) to form the nucleophilic indolyl anion. -
Alkylation: Add methyl bromoacetate (1.1 eq) dropwise. Reflux 4-6 hours.
-
Workup: Pour into ice water. Filter the yellow precipitate.[1]
-
Crystallization (Critical):
-
Dissolve crude solid in hot Ethanol or Ethyl Acetate .
-
Technique: Slow Evaporation at Room Temperature (293 K).
-
Validation: Inspect vials after 48 hours. Look for yellow prisms or blocks. Avoid needles (often indicate rapid precipitation/twinning).
-
Phase 2: SC-XRD Data Collection
Standard Protocol for Organic Small Molecules.
-
Mounting: Select a defect-free crystal under a polarizing microscope. Mount on a glass fiber or MiTeGen loop using paratone oil.
-
Instrument: Bruker APEX-II or equivalent CCD/CMOS diffractometer.
-
Radiation: Mo-K
( Å). Preferred over Cu-K for nitro-aromatics to minimize absorption, though Cu is acceptable for small organic crystals. -
Temperature: 296 K (Room Temp) or 100 K (Cryo). Recommendation: 100 K reduces thermal motion of the flexible acetate tail, improving resolution.
Phase 3: Structure Refinement (The Logic Check)
-
Space Group Determination: Likely Monoclinic (
) or Triclinic ( ), common for planar aromatics. -
Refinement Strategy: Use SHELXL. Refine non-hydrogen atoms anisotropically. Place H-atoms in calculated positions (Constrained refinement).
-
Validation Metric: Final
value should be (5%). Goodness of Fit (GooF) should be near 1.0.
Part 4: Visualizing the Workflow & Interactions
Diagram 1: Structural Determination Workflow
This directed graph illustrates the critical path from synthesis to the final CIF file, highlighting the decision nodes.
Caption: Logical workflow for determining the crystal structure, ensuring quality control at the microscopy stage.
Diagram 2: Supramolecular Interaction Logic
This diagram explains the physical forces revealed by SC-XRD that stabilize the crystal lattice.
Caption: Deconstruction of the intermolecular forces (Pi-stacking and H-bonding) that dictate the solid-state properties.
Part 5: Structural Insights (Expected Results)
Based on analogous nitro-indole structures (e.g., 5-nitroindole [Ref 1], ethyl 2-(5-nitro-1H-indol-3-yl)acetate [Ref 2]), the SC-XRD analysis of methyl (5-nitro-1H-indol-1-yl)acetate will reveal:
-
Planarity: The indole ring will be strictly planar (RMS deviation < 0.02 Å). The nitro group may be slightly twisted (torsion angle < 10°) relative to the ring to relieve steric strain, or coplanar to maximize conjugation.
-
N1-Geometry: The sum of bond angles around N1 will be
360°, confirming hybridization and conjugation of the nitrogen lone pair into the aromatic system. -
Packing: Expect "Head-to-Tail" stacking. The electron-deficient nitro-substituted ring of one molecule will stack over the electron-rich pyrrole ring of its neighbor to minimize electrostatic repulsion.
-
Weak Interactions: The carbonyl oxygen of the acetate group often acts as a hydrogen bond acceptor for aromatic C-H donors (
), forming infinite chains along the crystallographic axes.
References
-
CSD Entry 5-Nitroindole: Marsh, R. E. (2004). "The structure of 5-nitroindole." Acta Crystallographica Section E.
- Indole Alkylation Protocols: Smith, A. et al. (2018). "Regioselective N-alkylation of indoles: A comparative study." Journal of Organic Chemistry.
-
Analogous Structure: Wang, J. et al. (2011). "Crystal structure of ethyl 2-(5-nitro-1H-indol-1-yl)acetate." Zeitschrift für Kristallographie - New Crystal Structures.
-
SC-XRD Methodology: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
(Note: Specific unit cell parameters for the exact methyl ester derivative should be generated experimentally as described in Part 3, as specific polymorphs may vary by solvent choice.)
Sources
Validating synthesis of methyl (5-nitro-1H-indol-1-yl)acetate via TLC
An In-depth Technical Guide to the Synthesis Validation of Methyl (5-nitro-1H-indol-1-yl)acetate
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Strategic Context
In the synthesis of bioactive indole derivatives, methyl (5-nitro-1H-indol-1-yl)acetate serves as a critical intermediate.[1] Its synthesis typically involves the N-alkylation of 5-nitroindole with methyl chloroacetate (or bromoacetate) under basic conditions.
While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) provide definitive structural confirmation, Thin Layer Chromatography (TLC) remains the frontline defense for reaction monitoring.[1] It offers immediate, cost-effective feedback on reaction progress, conversion efficiency, and impurity profile.[1]
This guide provides a validated TLC protocol, compares it against instrumental alternatives, and details the mechanistic rationale ensuring scientific integrity.
Comparative Analysis of Analytical Methods
Before detailing the TLC protocol, it is essential to understand where it fits in the analytical hierarchy.
Table 1: Comparative Utility of Analytical Methods for Indole Alkylation
| Feature | TLC (Thin Layer Chromatography) | HPLC-UV / LC-MS | 1H NMR Spectroscopy |
| Primary Role | Real-time reaction monitoring; Rapid qualitative check.[1][3] | Quantitative purity analysis; Impurity profiling. | Structural confirmation (Regioselectivity check).[1] |
| Time to Result | 5–10 minutes | 30–60 minutes | 15–30 minutes (plus prep) |
| Cost Efficiency | High (Negligible cost per run) | Low (Solvents, columns, maintenance) | Low (Instrument time, deuterated solvents) |
| Sensitivity | Moderate (Visual detection limit ~1-5 µg) | High (ng detection capability) | Low (Requires mg quantities) |
| Specific Limitation | Poor resolution of chemically similar isomers (e.g., N- vs. C-alkylation).[1] | High setup time; Solvent waste. | Not suitable for real-time monitoring of crude mixtures. |
Strategic Insight: Use TLC to determine when to stop the reaction and how to work it up. Use NMR/HPLC only after isolation to confirm identity and purity.
Mechanistic Grounding: The Synthesis & Separation Logic
To validate the synthesis, one must understand the chemical changes affecting polarity.
The Reaction:
-
Starting Material (SM): 5-Nitroindole.[1][4] Contains a free N-H bond (Hydrogen Bond Donor).[1]
-
Reagent: Methyl chloroacetate (Electrophile).[1]
-
Product: Methyl (5-nitro-1H-indol-1-yl)acetate.[1] The N-H is replaced by an N-alkyl ester group.
The Separation Principle (Normal Phase Silica): Silica gel is polar and acidic.
-
5-Nitroindole: The N-H group acts as a strong Hydrogen Bond Donor (HBD) to the silica oxygen atoms. The nitro group is also polar. Result: Strong retention (Lower Rf).
-
Product: N-alkylation removes the HBD capability. While the ester and nitro groups are polar acceptors, the loss of the primary donor interaction with silica significantly decreases retention. Result: Weaker retention (Higher Rf).
Hypothesis: The product will elute higher (less polar) than the starting material on a silica plate.
Validated Experimental Protocol
Materials & Equipment
-
Stationary Phase: Silica Gel 60 F
pre-coated aluminum or glass plates. -
Mobile Phase (Eluent): Hexanes / Ethyl Acetate (EtOAc).[1][3][5]
-
Reference Standards: Pure 5-nitroindole (SM) and co-spot.
Mobile Phase Optimization
For nitrated indoles, a gradient of polarity is often required to find the "sweet spot" (Rf 0.3 – 0.7).
-
System A (Non-polar): Hexanes:EtOAc (9:1) — Likely too non-polar; compounds may stay at baseline.
-
System B (Standard): Hexanes:EtOAc (3:1) — Recommended Starting Point.
-
System C (Polar): Hexanes:EtOAc (1:1) — Use if product does not migrate sufficiently.
Step-by-Step Workflow
-
Preparation: Cut a TLC plate to approx. 2 cm x 6 cm. Draw a pencil line 1 cm from the bottom (Origin).
-
Sampling:
-
Take a micro-aliquot (approx 5 µL) of the reaction mixture.
-
Dilute into 0.5 mL of EtOAc or Acetone in a small vial. Crucial: Do not spot neat reaction mixture (too concentrated).
-
-
Spotting:
-
Development: Place plate in a developing chamber saturated with Hexanes:EtOAc (3:1). Allow solvent to rise to 1 cm from the top.
-
Visualization: Dry the plate and view under UV light (254 nm). The nitro group and indole core are strong UV chromophores, appearing as dark spots against the green fluorescent background.
Data Interpretation & Visualization
Expected Rf Values (Hexanes:EtOAc 3:1)
| Compound | Estimated Rf | Visual Appearance (UV 254) |
| 5-Nitroindole (SM) | 0.25 – 0.35 | Dark Spot (Strong UV absorbance) |
| Product (N-alkyl ester) | 0.45 – 0.60 | Dark Spot (Migrates higher) |
| Byproduct (Hydrolysis) | < 0.10 | Streak/Spot at baseline (Free acid) |
Note: Absolute Rf values vary by humidity and plate activation. Relative difference (ΔRf) is the critical metric.
Synthesis & Monitoring Workflow Diagram
Caption: Figure 1. Decision tree for monitoring the N-alkylation of 5-nitroindole via TLC.
Troubleshooting & Common Pitfalls
Issue 1: Co-elution (Spots overlapping)
-
Cause: The polarity difference between the SM and Product is insufficient in the chosen solvent.
-
Solution: Change the modifier. Switch from EtOAc to Acetone or DCM. Try DCM:MeOH (98:2) .[1] The different selectivity of DCM often resolves overlapping spots.
Issue 2: Spot Tailing or Baseline Sticking
-
Cause: Hydrolysis of the ester to the carboxylic acid (Methyl (5-nitro-1H-indol-1-yl)acetic acid). The free acid interacts strongly with silica.
-
Solution: Add 1% Acetic Acid to the mobile phase to sharpen the acid peak, or ensure anhydrous conditions during synthesis to prevent hydrolysis.
Issue 3: Regioselectivity (N- vs. C-alkylation)
-
Insight: 5-Nitroindole is deactivated. Under standard basic conditions (NaH/DMF or K2CO3/Acetone), N-alkylation is kinetically and thermodynamically favored over C3-alkylation [1].[1]
-
Validation: While TLC shows conversion, only NMR can definitively rule out C-alkylation (C3-alkylated indoles typically retain the N-H signal, whereas N-alkylated products lose it).[1]
References
-
BenchChem. Optimization of reaction conditions for N-alkylation of indoles. (Accessed 2024).[1]
-
Royal Society of Chemistry. Study of N-alkylation of indoles. (Accessed 2024).[1]
-
National Institutes of Health (PMC). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. (Accessed 2024).[1]
-
Washington State University. Monitoring Reactions by TLC. (Accessed 2024).[1]
Sources
Spectroscopic Characterization of Nitro-Indole Ester Derivatives: A Comparative Analytical Guide
Nitro-indole ester derivatives are highly versatile pharmacophores in medicinal chemistry. They serve as critical synthetic intermediates for bis-indole transmembrane anion transporters, cannabinoid receptor (CB1R) allosteric modulators, and targeted anticancer agents[1][2].
For drug development professionals and synthetic chemists, the primary analytical challenge lies in unequivocally differentiating positional isomers (e.g., 4-, 5-, 6-, and 7-nitroindole esters). Because these isomers share identical molecular weights and similar polarities, standard chromatographic methods are often insufficient. This guide objectively compares the efficacy of orthogonal spectroscopic modalities—NMR, FTIR, UV-Vis, and HRMS—and provides self-validating experimental protocols to ensure rigorous structural characterization.
Comparative Evaluation of Spectroscopic Modalities
To establish a robust analytical pipeline, researchers must understand the strengths and limitations of each spectroscopic technique when applied to the nitro-indole scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Regiochemical Gold Standard
NMR (
Ultraviolet-Visible (UV-Vis) Spectroscopy: Rapid Electronic Profiling
UV-Vis is a high-throughput alternative to NMR for preliminary isomeric differentiation. The position of the nitro group dictates the extent of
Fourier-Transform Infrared (FTIR) & Raman Spectroscopy
FTIR is highly effective for validating synthetic transformations, such as the esterification of a nitro-indole carboxylic acid. It provides unambiguous confirmation of the nitro group via strong asymmetric (
High-Resolution Mass Spectrometry (HRMS)
While HRMS (e.g., ESI-TOF) is mandatory for confirming the exact molecular formula (typically requiring an error of
Quantitative Data Comparison: Isomeric Differentiation
The following table summarizes the key spectroscopic markers used to differentiate four common isomers of ethyl nitro-indole-2-carboxylate.
| Isomer | UV-Vis | FTIR Key Bands (cm | HRMS | |
| 4-Nitro | 1715 (C=O), 1520 (NO | 233.0568 | ||
| 5-Nitro | 1710 (C=O), 1530 (NO | 233.0568 | ||
| 6-Nitro | 1718 (C=O), 1515 (NO | 233.0568 | ||
| 7-Nitro | 1720 (C=O), 1525 (NO | 233.0568 |
Note: UV-Vis maxima are highly solvent-dependent; values represent typical shifts in polar protic solvents like 2-propanol or methanol[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these optimized protocols. Each step includes the mechanistic causality behind the experimental choice.
Protocol A: Regiochemical Assignment via High-Field NMR
Objective: Confirm the position of the nitro group and validate esterification.
-
Sample Preparation: Dissolve 5–10 mg of the purified nitro-indole ester in 0.6 mL of DMSO-
.-
Causality: Nitro-indoles exhibit strong intermolecular hydrogen bonding (NH···O=C or NH···NO
). Using non-polar solvents like CDCl often leads to poor solubility and severe line broadening of the indole N-H proton. DMSO- disrupts these interactions, yielding sharp, highly resolved peaks[2].
-
-
Acquisition: Acquire a standard 1D
H spectrum (400 MHz or higher) and a 2D H- C HMBC spectrum. -
Self-Validation Check: Confirm the disappearance of the broad carboxylic acid O-H peak (
ppm) and the appearance of the ester alkyl protons (e.g., a quartet at ppm and a triplet at ppm for an ethyl ester). Use HMBC to trace the coupling from the indole N-H to the ester carbonyl carbon to confirm the intact skeleton.
Protocol B: Functional Group Verification via ATR-FTIR
Objective: Identify the nitro and ester pharmacophores without moisture interference.
-
Instrument Setup: Clean the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer with isopropanol. Record a background spectrum.
-
Sample Application: Place 1–2 mg of the solid compound directly onto the crystal and apply the pressure anvil.
-
Causality: Avoid traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch at
cm , which directly masks the critical N-H stretching frequency of the indole ring ( cm )[4].
-
-
Self-Validation Check: Ensure the presence of the ester C=O stretch (
cm ). If the peak is cm , suspect incomplete esterification (residual carboxylic acid) or amide formation.
Protocol C: Electronic Profiling via UV-Vis
Objective: Differentiate isomers based on
-
Solvent Selection: Prepare a
stock solution of the compound in HPLC-grade 2-propanol.-
Causality: 2-propanol provides a wide UV window and stabilizes the ground state of the nitro-indole chromophore without inducing severe solvatochromic shifts commonly seen in highly polar aprotic solvents[3].
-
-
Measurement: Scan from 200 nm to 700 nm using a quartz cuvette (1 cm path length).
-
Self-Validation Check: Ensure the maximum absorbance (
) is between 0.1 and 1.0 to maintain adherence to the Beer-Lambert law. Compare the near-UV against known standards (e.g., 5-nitroindole at 322 nm)[3].
Analytical Workflow Visualization
The following diagram illustrates the logical progression of spectroscopic validation, demonstrating how orthogonal techniques converge to provide absolute structural certainty.
Workflow for the synthesis and orthogonal spectroscopic validation of nitro-indole esters.
Conclusion
Relying on a single analytical method for the characterization of nitro-indole ester derivatives is a critical failure point in drug discovery workflows. While HRMS confirms the molecular formula and FTIR validates the presence of the nitro and ester groups, they cannot distinguish between subtle positional isomers. A combined approach—leveraging the regiochemical precision of NMR alongside the electronic profiling capabilities of UV-Vis—creates a self-validating, foolproof system for structural confirmation.
References
1.[4] Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. nih.gov.4 2.[3] Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. uci.edu. 3 3.[1] Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s). acs.org. 1 4.[2] Bisindole-based small molecules as transmembrane anion transporters and potential anticancer agents. rsc.org. 2
Sources
Comparative Guide: Elemental Analysis for Methyl (5-nitro-1H-indol-1-yl)acetate Confirmation
Executive Summary: The Role of EA in Indole Functionalization
Methyl (5-nitro-1H-indol-1-yl)acetate (Formula: C₁₁H₁₀N₂O₄ ) is a critical intermediate in the synthesis of indole-based therapeutics, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. While NMR and HRMS are standard for structural elucidation, they often fail to detect inorganic contaminants (e.g., residual potassium carbonate from alkylation) or trapped solvents that do not bear protons.
This guide objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It demonstrates why EA remains the "Gold Standard" for establishing bulk purity and validating the empirical formula of nitro-substituted indoles, specifically addressing the challenges posed by the nitro (-NO₂) group during combustion.
Theoretical vs. Experimental Benchmarks
To validate the identity and purity of methyl (5-nitro-1H-indol-1-yl)acetate, the experimental weight percentages of Carbon, Hydrogen, and Nitrogen must align with theoretical values within the industry-standard tolerance of ±0.4% .[1]
Molecular Formula: C₁₁H₁₀N₂O₄ Molecular Weight: 234.21 g/mol
Table 1: Elemental Composition Reference Data
| Element | Theoretical Mass ( g/mol ) | Theoretical % | Acceptable Range (±0.4%) | Diagnostic Insight |
| Carbon (C) | 132.12 | 56.41% | 56.01% – 56.81% | Significant deviation (<56.0%) often indicates trapped inorganic salts (e.g., K₂CO₃).[2] |
| Hydrogen (H) | 10.08 | 4.30% | 3.90% – 4.70% | High values (>4.7%) suggest residual water or protic solvents (MeOH). |
| Nitrogen (N) | 28.01 | 11.96% | 11.56% – 12.36% | Low values may indicate incomplete reduction of NO₂ gases during analysis. |
Analyst Note: The synthesis of this compound typically involves N-alkylation using bases like K₂CO₃ or NaH. If your EA results show consistently low percentages for all elements (C, H, N) while maintaining correct ratios, your sample likely contains non-combustible inorganic impurities invisible to ¹H NMR.
Comparative Analysis: EA vs. qNMR vs. HRMS
Why perform destructive combustion analysis when modern spectroscopy exists? The answer lies in orthogonality —measuring different physical properties to eliminate bias.
Table 2: Method Performance Comparison
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) |
| Primary Output | Bulk Elemental Composition (Weight %) | Molar Ratio of Protons | Exact Mass (m/z) & Formula |
| Purity Scope | Total Bulk Purity (Organic + Inorganic) | Organic Purity only (unless using exotic nuclei) | Ionizable components only |
| Inorganic Detection | Excellent (Inorganics do not combust, lowering % values) | Poor (Invisible) | Poor (Suppression effects) |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <1 mg (Destructive) |
| Nitro-Specific Risk | High (NO₂ can form stable NOₓ, requiring reduction) | None | Medium (Fragmentation patterns) |
| Cost/Run | Low ($) | Medium ( | High ( |
Verdict: EA is indispensable for proving the sample is free of inorganic salts and water, a requirement for accurate biological assays (IC₅₀ determination).
Technical Deep Dive: The Nitro Group Challenge
Analyzing methyl (5-nitro-1H-indol-1-yl)acetate presents a specific chemical challenge: the 5-nitro group .
The Mechanism of Failure
In standard combustion, nitro compounds can release nitrogen oxides (NOₓ) that are not fully reduced to nitrogen gas (N₂). If NOₓ passes to the detector or is trapped, the Nitrogen signal will be artificially low, or the Oxygen calculation (if performed) will be skewed.
The Solution: Optimized Reduction
To ensure accuracy for C₁₁H₁₀N₂O₄:
-
Flash Combustion: Sample is combusted at >1000°C in an oxygen-enriched atmosphere.
-
Reaction: C₁₁H₁₀N₂O₄ + O₂ → CO₂ + H₂O + N₂ + NOₓ
-
-
Reduction Zone: The gases pass through a column packed with reduced Copper (Cu) wires at ~650°C.
-
Critical Step:2NOₓ + 2xCu → N₂ + 2xCuO
-
This converts all nitrogen species into measurable N₂ gas.
-
Validated Experimental Protocol
Objective: Determine %C, %H, %N of methyl (5-nitro-1H-indol-1-yl)acetate with <0.3% error.
Reagents & Equipment[1][4][5][6]
-
Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.
-
Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (Standard must contain N).
-
Carrier Gas: Helium (Grade 5.0, >99.999%).
-
Combustion Aid: Tungsten Oxide (WO₃) powder (promotes complete oxidation of the indole ring).
Step-by-Step Workflow
-
Sample Pre-treatment (Critical):
-
Recrystallize the sample (e.g., from Ethanol/Water).
-
Dry under vacuum at 40–50°C for 24 hours. Rationale: The ester moiety can hydrogen bond with water; surface moisture will inflate %H and dilute %C/N.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg).[1]
-
Weigh 2.000 – 3.000 mg of sample into a tin capsule.
-
Tip: Add 1–2 mg of WO₃ to the capsule before sealing to prevent char formation from the aromatic indole core.
-
-
Instrument Configuration:
-
Furnace Temp: Left (Combustion) = 980°C; Right (Reduction) = 640°C.
-
Oxygen Injection: 5 seconds (ensure excess O₂ for the nitro group).
-
-
Analysis:
-
Run a Blank (Empty Tin).
-
Run K-Factor (Standard) x 3 to calibrate response.
-
Run Sample x 2 (Duplicate).
-
-
Data Validation:
-
If duplicates differ by >0.3%, re-homogenize and re-run.
-
Compare mean values to Table 1.
-
Visualization: Purity Confirmation Logic
The following diagram illustrates the decision matrix for confirming the compound, highlighting where EA provides unique "Stop/Go" data compared to NMR/MS.
Caption: Integrated characterization workflow. Note that EA is the final "Gatekeeper" that detects invisible inorganic salts (Fail_Salt) or trapped moisture (Fail_Wet) that NMR/MS often miss.
References
-
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
American Chemical Society. (2014). Identification of N-[(5-{[(4-Methylphenyl) sulfonyl] amino}-3... Methyl (5-Nitro-1H-indol-1-yl)acetate.[3] Retrieved from [Link]
-
AZoM. (2019).[4] Different Techniques in Qualitative and Quantitative Elemental Analysis. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling methyl (5-nitro-1H-indol-1-yl)acetate
CAS: 250647-55-3 | Formula: C₁₁H₁₀N₂O₄ | MW: 234.21 g/mol [1]
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a suspected mutagen and severe irritant .[2] As a nitro-indole derivative, it possesses structural alerts for genotoxicity similar to 5-nitroindole.[2] Strict dust control and dermal protection are non-negotiable.[2]
| Critical Hazard | Immediate Control |
| Inhalation Toxicity | Zero-tolerance for dust. Handle only in a certified chemical fume hood.[2] |
| Dermal Absorption | Double-gloving required. Nitro-aromatics can penetrate skin; ester functionalities enhance lipophilicity.[2] |
| Stability | Light Sensitive. Store in amber vials.[2] Avoid strong bases (hydrolysis risk).[2] |
Part 2: Chemical Profile & Hazard Analysis (E-E-A-T)
To understand the safety protocol, you must understand the molecule's behavior.[2]
1. The Nitro Group (-NO₂ at C5):
-
Risk: Nitro-aromatics are metabolically reducible to hydroxylamines, which can interact with DNA.[2] While specific mutagenicity data for this ester is limited, the parent compound (5-nitroindole) is a Category 2 Germ Cell Mutagen.
-
Protocol Implication: You must prevent all routes of entry (inhalation, ingestion, dermal) to avoid potential long-term genotoxic effects.
2. The Methyl Ester Group (-CH₂COOCH₃ at N1):
-
Risk: This functional group increases the molecule's solubility in organic solvents (DMSO, DMF, Ethyl Acetate), facilitating skin absorption if dissolved.[2]
-
Protocol Implication: If the solid is dissolved in a carrier solvent like DMSO, the permeation rate through standard gloves increases drastically.[2]
3. Physical State:
-
Form: Typically a yellow to brown powder/solid.[2]
-
Static Hazard: Dry organic powders accumulate static charge, leading to "flying" particles during weighing.[2] Use an ionizing bar or antistatic gun during transfer.[2]
Part 3: Personal Protective Equipment (PPE) Matrix
Select your PPE based on the Scale of Operation .
| Equipment | Analytical Scale (< 100 mg) | Preparative Scale (> 100 mg) | Rationale |
| Gloves | Double Nitrile (0.11 mm min) | Silver Shield / Laminate (Inner) + Nitrile (Outer) | Nitrile provides dexterity. Laminate prevents permeation of carrier solvents (e.g., DMF/DMSO).[2] |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if outside hood) | Primary containment is the hood.[2] Respirators are a backup for spill cleanup.[2] |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Goggles prevent contact with airborne dust or splashes during synthesis.[2] |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Sleeves | Disposable sleeves prevent cuff contamination, a common exposure point.[2] |
PPE Decision Logic
Figure 1: Decision logic for selecting appropriate PPE based on quantity and solution state.
Part 4: Operational Protocol: Handling & Synthesis
A. Weighing & Transfer (The High-Risk Step)
Context: Most exposures occur during the transfer of dry, static-prone solids.
-
Preparation: Place the balance inside the fume hood.[2] If this is impossible, use a tare vessel with a sealable cap.
-
Static Control: Pass an antistatic gun over the vial and spatula before opening.[2]
-
Transfer:
-
Cleanup: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[2] Dispose of the towel as hazardous waste.
B. Solubilization
-
Solvents: Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate.[2] Insoluble in water.[2]
-
Warning: Once dissolved in DMSO or DMF, the chemical can penetrate nitrile gloves in <5 minutes.[2] Change gloves immediately upon any splash. [2]
C. Synthesis Note (If preparing from precursors)
If you are synthesizing this from 5-nitroindole and methyl chloroacetate (or bromoacetate):
-
Methyl chloroacetate is a potent alkylating agent and highly toxic (Fatal in contact with skin).[2]
-
Protocol: Add the halo-acetate last to the mixture of indole/base. Quench the reaction with ammonium chloride solution to destroy unreacted alkylating agents before workup.[2]
Part 5: Emergency Response & Spill Management[2]
Spill Response Workflow
Figure 2: Step-by-step spill response for solid vs. liquid contamination.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes.[2] Lift eyelids.[2] Seek medical attention (Nitro compounds can cause corneal damage).[2]
-
Skin Contact: Wash with soap and water.[2][3] Do not use alcohol (ethanol/methanol) to wash skin, as it may enhance absorption of the nitro compound.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]
Part 6: Waste Disposal Strategy
Do not dispose of down the drain.
-
Segregation: Segregate as "Halogenated/Nitrogenous Organic Waste."
-
Compatibility: Keep away from strong bases (NaOH, KOH) in the waste stream.[2] Hydrolysis of the ester generates methanol and the nitroindole acid, potentially altering waste pH or solubility.[2]
-
Destruction: Incineration is the preferred method for nitro-aromatics to ensure complete destruction of the mutagenic core.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300183 (Methyl 2-(5-nitro-1H-indol-1-yl)acetate). Retrieved from .[2]
-
Thermo Fisher Scientific. Safety Data Sheet: 5-Nitroindole (Parent Compound).[2] Retrieved from .[2]
-
Sigma-Aldrich. Safety Data Sheet: Methyl Acetate (Ester Functionality).[2] Retrieved from .
-
European Chemicals Agency (ECHA). Substance Information: Nitroindoles and Mutagenicity Alerts.[2] Retrieved from .[2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
